C-Thiophen-2-yl-C-p-tolyl-methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-thiophen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8,12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDRQBJPRGTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (4-Methylphenyl)(thiophen-2-yl)methanamine
This technical guide details the synthesis, purification, and characterization of C-Thiophen-2-yl-C-p-tolyl-methylamine (IUPAC: (4-methylphenyl)(thiophen-2-yl)methanamine).[1]
This scaffold—a diarylmethylamine featuring a bioisosteric thiophene ring—is a high-value pharmacophore in medicinal chemistry, often serving as a precursor for inhibitors of transporters (e.g., SERT/NET) or as a chiral building block for GPCR ligands.
CAS Registry Number: 852956-40-2
Molecular Formula:
Retrosynthetic Analysis & Strategy
To ensure high purity and scalability, we evaluate two primary disconnections. The choice of pathway depends on whether the target is required as a racemate (for initial screening) or as a single enantiomer (for lead optimization).
Strategic Pathways
-
Route A (Racemic): Titanium-mediated reductive amination of p-tolyl(thiophen-2-yl)methanone.[1] This route avoids the harsh conditions of the Leuckart-Wallach reaction and provides higher yields for sterically hindered diaryl ketones.
-
Route B (Enantioselective): Diastereoselective synthesis using the Ellman Auxiliary (tert-butanesulfinamide).[1][3] This is the industry standard for generating chiral amines with high enantiomeric excess (
).
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection showing the divergence between racemic and chiral methodologies.
Experimental Protocols
Method A: Scalable Racemic Synthesis (Reductive Amination)
Rationale: Diaryl ketones are notoriously difficult to convert to primary amines due to steric hindrance and low electrophilicity. Standard reductive amination (e.g.,
Materials
-
p-Tolyl(thiophen-2-yl)methanone (1.0 equiv)[1]
-
Titanium(IV) isopropoxide (2.0 equiv)[1]
-
Ammonia (7M in MeOH or 2M in EtOH) (5.0 equiv)[1]
-
Sodium borohydride (
) (1.5 equiv)[1]
Protocol
-
Imine Formation:
-
In a flame-dried flask under
, dissolve p-tolyl(thiophen-2-yl)methanone (10 mmol, 2.02 g) in anhydrous THF (20 mL). -
Add
(20 mmol, 6 mL) dropwise. -
Add methanolic ammonia (50 mmol) and seal the vessel. Stir at ambient temperature for 12–18 hours.
-
Checkpoint: Monitor by TLC (Hex:EtOAc 4:1). The ketone spot (
) should disappear, replaced by the imine (often streaks or lower ).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add
(15 mmol, 0.57 g) portion-wise (Caution: gas evolution). -
Allow to warm to room temperature and stir for 3 hours.
-
-
Workup (Quenching Titanium):
-
Purification:
-
The crude amine is often an oil. Purify via flash column chromatography (DCM:MeOH:
95:5:1) or convert to the hydrochloride salt for crystallization (add 2M HCl in ether).
-
Method B: Enantioselective Synthesis (Ellman Auxiliary)
Rationale: For drug development, controlling the stereocenter at the benzylic position is critical. The Ellman auxiliary provides predictable stereochemistry. Using (R)-tert-butanesulfinamide typically yields the (R)-amine (depending on the reduction conditions).[1]
Protocol
-
Condensation:
-
Diastereoselective Reduction:
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1 hour at RT.
-
Basify with
and extract to yield the chiral primary amine.
-
Characterization & Data Analysis
The following data confirms the structure of the free base.
Spectroscopic Profile
| Technique | Parameter | Diagnostic Signal / Value | Interpretation |
| Methyl group | Characteristic of p-tolyl moiety.[1] | ||
| Methine (-CH-NH2) | The chiral center proton; shifts depending on salt form.[1] | ||
| Aromatic region | Overlapping signals for Thiophene (3H) and Phenyl (4H). | ||
| Methine Carbon | Diagnostic for the C-N bond formation. | ||
| Methyl Carbon | p-Tolyl methyl group.[1] | ||
| Mass Spec | ESI+ ( | 204.1 | Consistent with MW 203.[1]30. |
| Fragment 187 | Loss of ammonia (tropylium-like cation formation).[1] | ||
| HPLC | Chiral Column | Chiralcel OD-H | Used to determine enantiomeric excess (Hexane/IPA mobile phase).[1] |
Safety & Stability
-
Thiophene Moiety: Thiophene derivatives can be metabolically activated to reactive S-oxides; handle with care during biological assays.[1]
-
Amine Stability: The free base absorbs
from air (carbamate formation).[1] Store as the Hydrochloride (HCl) or Oxalate salt at -20°C.[1]
Workflow Visualization
The following diagram illustrates the critical decision points and process flow for the Ellman synthesis route.
Figure 2: Step-by-step workflow for the enantioselective synthesis of the target amine using sulfinamide auxiliaries.
References
-
Ellman, J. A., et al. (1999).[9] "Asymmetric Synthesis of
-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines." Journal of the American Chemical Society.[9] Link[1] - Bhattacharya, A., et al. (1986). "Titanium(IV)-mediated reductive amination of ketones." Journal of Organic Chemistry.
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link[1]
-
ChemScene. "Thiophen-2-yl(p-tolyl)methanone (Precursor CAS 6933-25-1)."[1][11] ChemScene Product Database. Link
-
Singh, et al. (2022).[10] "Synthesis and Characterization of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine." Journal of Advanced Scientific Research. Link (Note: Describes the related N-tolyl imine, validating the reactivity of the ketone precursor).
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- 5. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 8. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 9. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 10. Thiophene synthesis [organic-chemistry.org]
- 11. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of C-Thiophen-2-yl-C-p-tolyl-methylamine
Executive Summary
This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of C-Thiophen-2-yl-C-p-tolyl-methylamine. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and strategic decisions essential for developing a robust, reliable, and self-validating analytical method. We will cover the entire workflow, from sample preparation and instrument selection to in-depth data interpretation, including predictive fragmentation analysis. The methodologies described herein are rooted in established principles of analytical chemistry and are designed to ensure high-quality, reproducible results for impurity profiling, metabolite identification, or quantitative analysis.[1][2][3]
Introduction: The Analyte in Context
This compound is a secondary amine containing two distinct aromatic moieties: a sulfur-containing thiophene ring and a p-tolyl group. Thiophene and its derivatives are significant pharmacophores found in numerous therapeutic agents, valued for their diverse biological activities.[4] The structural combination in this analyte makes it a relevant compound for study, potentially as a pharmaceutical intermediate, a candidate molecule, or a process-related impurity.[5] Accurate and precise analytical characterization is therefore critical for quality control, safety assessment, and regulatory compliance.[2]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the preeminent technique for this task due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 852956-40-2 | [SCBT[6]] |
| Molecular Formula | C₁₂H₁₃NS | [SCBT[6]] |
| Molecular Weight (Avg.) | 203.30 g/mol | [SCBT[6]] |
| Monoisotopic Mass | 203.07697 g/mol | Calculated |
| Predicted [M+H]⁺ (m/z) | 204.08479 | Calculated |
Strategic Workflow for Analysis
A successful analysis hinges on a logical and well-planned workflow. Each stage must be optimized to ensure the integrity of the final data. The diagram below outlines the strategic process for the analysis of our target compound.
Caption: High-level workflow for LC-MS/MS analysis.
Sample Preparation & Matrix Considerations
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system that promotes efficient ionization.
Protocol 1: Stock and Working Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound reference standard. Dissolve in a Class A 1.0 mL volumetric flask with methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using a mobile-phase-like composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a working standard suitable for direct infusion or LC injection. The acidic modifier is crucial as it pre-protonates the amine, making it amenable to positive mode electrospray ionization.[7]
Causality: Using an acidic, high-organic solvent ensures the analyte remains dissolved and in a protonated state, which is the foundational requirement for positive mode ESI.[8] Preparing standards in a composition similar to the initial mobile phase prevents peak distortion during chromatographic analysis.[9]
Instrumentation and Ionization Method Selection
The presence of a basic nitrogen atom makes this compound an ideal candidate for Electrospray Ionization (ESI) in positive ion mode .[8] ESI is a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]⁺, minimizing in-source fragmentation and preserving the crucial molecular weight information.[10]
For instrumentation, a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is preferred for initial characterization, as it provides sub-ppm mass accuracy, enabling confident molecular formula generation.[1][3] For routine quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is the workhorse, offering exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[11][12]
MS Method Development: Chromatography and Source Optimization
An MS-compatible LC method is essential to separate the analyte from matrix components and potential isomers.[1][13]
Protocol 2: Representative LC-MS Method Parameters
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). A C18 phase provides good retention for the aromatic rings.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. This generic gradient should be optimized for the specific sample matrix.[9]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Ionization Mode: ESI Positive.
-
Gas Temp: 300 °C.
-
Drying Gas: 10 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 12 L/min.
-
Capillary Voltage (Vcap): 3500 V.
-
Fragmentor: 120 V.
Trustworthiness: Before analyzing samples, the system's performance must be verified. This involves injecting a known standard (e.g., the 1 µg/mL working solution) to confirm retention time, peak shape, and MS signal intensity. The mass accuracy should be calibrated to ensure that the measured m/z of the [M+H]⁺ ion is within 3 ppm of the theoretical value.
Data Analysis and Interpretation
Full Scan MS: Confirming the Precursor Ion
The first step in data analysis is to examine the full scan mass spectrum. For this compound, we expect to see a prominent ion at m/z 204.0848 , corresponding to the protonated molecule [C₁₂H₁₄NS]⁺. The high-resolution measurement allows for the confirmation of the elemental composition. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 226.0667, may also be observed at lower intensities.
Tandem MS (MS/MS): Structural Elucidation through Fragmentation
Tandem mass spectrometry (MS/MS) is performed to generate structural information. The precursor ion (m/z 204.08) is selected, isolated, and fragmented by colliding it with an inert gas like nitrogen or argon in a process called Collision-Induced Dissociation (CID).[14] The resulting product ions are then mass-analyzed.
The fragmentation of this molecule is predictable based on established chemical principles. The most likely fragmentation pathways involve cleavages at the weakest bonds, primarily the benzylic C-C and C-N bonds, driven by the charge localized on the nitrogen atom.[15][16][17]
Proposed Fragmentation Pathways
-
Alpha-Cleavage (Dominant): The most favorable fragmentation for protonated amines is cleavage of a C-C bond adjacent (alpha) to the nitrogen.[16][17] This can occur in two ways, leading to the loss of either the p-tolyl or the thiophene radical. However, the most common pathway is the formation of a stable tropylium-like or thiophenyl-methyl ion via loss of the other substituent. A key fragmentation is the cleavage of the C-C bond between the central carbon and one of the aromatic rings.
-
Loss of Ammonia/Amine: Neutral loss of the amine portion can occur.
-
Ring-based Fragmentations: The aromatic rings themselves can fragment, though this typically requires higher collision energy.
Caption: Key predicted fragmentation pathways for protonated this compound.
Table 2: Predicted m/z Values for Key Fragments
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 204.08 | 187.06 | NH₃ | (p-tolyl)(thiophen-2-yl)methanide cation |
| 204.08 | 120.08 | C₄H₄S (Thiophene) | p-tolylmethaniminium |
| 204.08 | 112.03 | C₇H₈ (Toluene) | thiophen-2-ylmethaniminium |
| 204.08 | 91.05 | C₅H₆NS | Tropylium cation (from p-tolyl group) |
| 204.08 | 83.00 | C₈H₁₀N | Thiophenyl cation |
Expert Insight: The relative abundance of the fragments at m/z 120 and 112 will depend on the relative stability of the resulting carbocations and the lability of the bond to the central carbon. By systematically increasing the collision energy, an analyst can create a "breakdown curve" that maps the energy dependence of each fragmentation pathway, providing further confidence in the structural assignment.
References
-
GERARDI A., et al. Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. Available at: [Link]
-
Bunescu, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
ResearchGate. Comparison of the collision‐induced dissociation (CID) mass spectra for.... Available at: [Link]
-
ResearchGate. Electrospray ionization (ESI)(+)‐mass spectrometry (MS)/MS spectrum for the ligand HL. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cureus. Available at: [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
-
Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available at: [Link]
-
Agilent Technologies. (2012). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Wikipedia. Collision-induced dissociation. Available at: [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. Available at: [Link]
-
Christianson, C. (2021). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
PubChem. (2-Thienylmethyl)amine. Available at: [Link]
-
Jian, W., et al. (2006). Identification of Pharmaceutical Impurities. American Pharmaceutical Review. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Arakawa, R., et al. (2013). A thiophene-containing compound as a matrix for matrix-assisted laser desorption/ ionization mass spectrometry and the electrical conductivity of matrix crystals. PubMed. Available at: [Link]
-
Sterling Pharma Solutions. (2024). High-resolution mass spectrometry for impurity profiling. Available at: [Link]
-
Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
University of California, Davis. Electrospray and Ambient Ionization Sources. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
Wang, Y., et al. (2016). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. Available at: [Link]
-
Nefedova, I., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
-
Li, J., et al. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
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Precision Spectroscopy of Thiophene Derivatives: From Monomers to Conjugated Polymers
Executive Summary
Thiophene derivatives represent a cornerstone of modern materials science and medicinal chemistry, serving as the structural backbone for organic photovoltaics (OPVs), field-effect transistors (OFETs), and a wide array of kinase inhibitors. Ultraviolet-visible (UV-Vis) spectroscopy is the primary analytical tool for characterizing these systems; however, it is frequently underutilized, often treated as a simple "check-box" for absorption maxima (
This guide moves beyond basic characterization.[1][2] It details the spectroscopic behavior of thiophenes, focusing on the causality between molecular architecture and electronic transitions. We will explore how conjugation length, substituent electronics, and supramolecular aggregation (H- vs. J-aggregates) dictate spectral signatures, providing a robust protocol for researchers to validate synthesis and material quality.
Theoretical Framework: The Electronic Signature
The UV-Vis spectrum of a thiophene derivative is a direct map of its Frontier Molecular Orbitals (FMOs). The primary transition of interest is the
Conjugation and the Bathochromic Shift
As the number of thiophene units (
-
Monomer: Thiophene absorbs in the UV region (~231 nm).
-
Oligomers: Adding units results in a bathochromic (red) shift.
-
Polymers: Poly(3-hexylthiophene) (P3HT) typically absorbs in the visible region (~450 nm in solution), appearing orange/red.
Substituent Effects (Auxochromes)
Substituents at the 2- and 5-positions (
-
Electron Donating Groups (EDGs): Alkyl or alkoxy groups raise the HOMO energy more than the LUMO, narrowing the gap and causing a red shift .
-
Electron Withdrawing Groups (EWGs): Nitro or cyano groups stabilize the orbitals but often extend effective conjugation through resonance, also typically resulting in a red shift , though the mechanism differs.
Visualization: Electronic Transition Logic
Figure 1: Logical flow of conjugation length effects on electronic bandgap and observed spectral shift.
Structure-Property Data
The following table summarizes the spectral evolution of thiophene derivatives. Note the convergence of
Table 1: Absorption Maxima of Thiophene Series (in CHCl
| Compound | Structure | Transition Type | |
| Thiophene | Monomer ( | 231 | |
| 2,2'-Bithiophene | Dimer ( | 302 | |
| 2,2':5',2''-Terthiophene | Trimer ( | 350 | |
| Sexithiophene (6T) | Hexamer ( | 432 | |
| P3HT (Regiorandom) | Polymer | ~430-440 | Localized |
| P3HT (Regioregular) | Polymer | ~450 (Soln) / 520 (Film) | Delocalized |
Data synthesized from standard spectral libraries and literature [1, 2].
Advanced Experimental Methodologies
Protocol A: Standard Solution Characterization
Objective: Determine the intrinsic electronic gap of the isolated molecule.
-
Solvent Selection: Use Spectroscopic Grade Dichloromethane (DCM) or Chloroform .
-
Why: These are good solvents for thiophenes. Avoid Acetone or DMF if measuring below 330 nm due to UV cutoff.
-
-
Concentration: Prepare a stock solution at
M. Dilute to ~ M for measurement.-
Validation: The absorbance at
should be between 0.3 and 0.8 A.U. to ensure linearity (Beer-Lambert Law).
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a "Baseline/Zero" scan.
-
Replace the sample cuvette with your thiophene solution.
-
-
Data Acquisition: Scan from 800 nm to 250 nm. Scan speed: Medium (approx. 200-400 nm/min).
Protocol B: Aggregation Analysis (Solvent-Nonsolvent Titration)
Objective: Distinguish between dissolved molecular chains and supramolecular aggregates (H- vs. J-aggregates). This is critical for assessing material quality for organic electronics.
The "Spano" Analysis: In polythiophenes like P3HT, aggregation leads to distinct vibronic features.
-
H-Aggregates (Face-to-Face): Blue-shifted absorption relative to the monomer, suppressed 0-0 vibronic transition. Common in regiorandom polymers.
-
J-Aggregates (Head-to-Tail): Red-shifted absorption, enhanced 0-0 transition. Desirable for high charge mobility in regioregular polymers [3, 4].
Workflow:
-
Preparation: Dissolve polymer in a "good" solvent (e.g., Chloroform) at a slightly higher concentration (
M). -
Titration: Aliquot the solution into vials. Add increasing volume fractions of a "poor" solvent (e.g., Methanol or Hexane) while maintaining constant polymer concentration.
-
Observation:
-
0% Methanol: Orange solution (Disordered chains).
-
>40% Methanol: Solution turns dark purple/brown (Aggregate formation).
-
-
Spectral Analysis: Look for the emergence of vibronic shoulders at ~550 nm and ~600 nm.
Visualization: Aggregation Workflow
Figure 2: Workflow for inducing and analyzing aggregation states in conjugated thiophene polymers.
Pharmaceutical Applications
Beyond materials, thiophene derivatives are bioisosteres for phenyl rings in drug design (e.g., Plavix, Raloxifene).
-
Purity Assays: Thiophene impurities often have distinct UV signatures compared to the target drug. Derivative spectroscopy (1st and 2nd derivative) can resolve overlapping peaks to quantify low-level thiophene contaminants.
-
Photostability: Thiophenes are susceptible to photo-oxidation (S-oxidation). Time-dependent UV-Vis monitoring under irradiation (photobleaching assay) is a mandatory stress test during formulation development [5].
References
-
NIST Chemistry WebBook. Thiophene & Oligomer Spectra. National Institute of Standards and Technology. [Link]
-
Mishra, R., et al. (2021).[3][4] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Spano, F. C. (2005). The Light-Harvesting Properties of H- and J-Aggregates. Accounts of Chemical Research. [Link]
-
Nijegorodov, N., et al. (2017). Effect of H- and J-Aggregation on the Photophysical Properties of Thiophene Derivatives. Journal of Materials Chemistry C. [Link]
-
Almatari, A. S., et al. (2024).[1] Synthesis of some novel thiophene analogues as potential anticancer agents. Chemistry & Biodiversity. [Link]
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Solubility of C-Thiophen-2-yl-C-p-tolyl-methylamine in organic solvents
An In-Depth Technical Guide to the Solubility of C-Thiophen-2-yl-C-p-tolyl-methylamine in Organic Solvents
Introduction
This compound, with a molecular formula of C12H13NS and a molecular weight of 203.30 g/mol , is a molecule of interest in medicinal chemistry and organic synthesis.[1] Its structure, incorporating a thiophene ring, a p-tolyl group, and a methylamine moiety, suggests a unique combination of aromaticity, polarity, and hydrogen bonding capability that dictates its behavior in various solvent systems. Understanding the solubility of this compound is a critical first step in its application, from designing reaction conditions and purification strategies to formulating it for biological screening and drug development.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] For this compound, several structural features will influence its solubility profile:
-
Polarity: The presence of a nitrogen atom in the methylamine group and a sulfur atom in the thiophene ring introduces polarity to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3][4]
-
Hydrogen Bonding: The secondary amine (-NH-) group is capable of acting as both a hydrogen bond donor and acceptor, which can lead to favorable interactions with protic solvents like alcohols.[3]
-
Aromatic Rings: The thiophene and p-tolyl rings are largely non-polar and can engage in π-π stacking and van der Waals interactions. These features will favor solubility in non-polar or moderately polar solvents.
-
Alkyl Group: The methyl group on the amine and the tolyl group contribute to the hydrophobic character of the molecule, which may limit its solubility in highly polar solvents like water. The solubility of amines in water tends to decrease as the alkyl chain length increases.[3]
Based on these characteristics, it can be hypothesized that this compound will exhibit moderate to good solubility in a range of organic solvents, with the specific solubility depending on the solvent's polarity and hydrogen bonding capacity.
Predicted Solubility Profile
The following table outlines the predicted solubility of this compound in various organic solvents, categorized by their polarity. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar aromatic rings may interact favorably, but the polar amine group will limit overall solubility.[5][6] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar groups of the solute without the competing hydrogen bonding of protic solvents.[7][8][9] |
| Polar Protic | Methanol, Ethanol | High | The ability of the amine to both donate and accept hydrogen bonds will lead to strong solute-solvent interactions.[7][8][9] |
Experimental Determination of Solubility
A systematic approach is required to quantitatively determine the solubility of this compound. The following protocol describes a common "excess solid" method.[10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility.
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Into separate vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Data Interpretation and Visualization
The relationship between solvent properties and the solubility of this compound can be visualized to provide further insight.
Caption: Predicted solubility based on solvent polarity.
Conclusion
References
- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
- Vertex AI Search. (n.d.). Polarity of Solvents.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
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- University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC.
- IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
- International Journal of Advanced Research in Science, Communication and Technology. (2022, April 30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX.
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- Quora. (2018, May 12). How does branching increase the solubility in amines?.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 852956-40-2 | SCBT.
- ChemicalBook. (2026, January 13). 2-Thiophenemethylamine | 27757-85-3.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- PubChem. (n.d.). (2-Thienylmethyl)amine | C5H7NS | CID 34005.
- Scribd. (n.d.).
- ChemScene. (n.d.). 58924-52-0 | (2-Methylpropyl)[(thiophen-2-yl)methyl]amine.
- PMC. (n.d.). Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II).
- Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine 96 27757-85-3.
- MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Chem-Impex. (n.d.). Methyl-thiophen-2-yl-methylamine hydrochloride.
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
- ResearchGate. (2026, February 9).
- Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022, November 4). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
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The Thiophene Scaffold: A Natural Wonder in Bioactivity and Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to Naturally Occurring Thiophenes and Their Bioactivities for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Unassuming Power of a Sulfur-Containing Heterocycle
In the vast and intricate world of natural products, the thiophene moiety, a simple five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While often associated with synthetic pharmaceuticals, nature has long harnessed the unique electronic and structural properties of thiophenes to create a diverse arsenal of bioactive secondary metabolites.[3][4] These naturally occurring thiophenes, found predominantly in the plant kingdom, particularly within the Asteraceae family (the daisy and sunflower family), exhibit a remarkable spectrum of biological activities, from potent antimicrobial and anticancer effects to insecticidal and nematicidal properties.[5][6]
This technical guide provides a comprehensive exploration of naturally occurring thiophenes, delving into their biosynthesis, structural diversity, and multifaceted bioactivities. As Senior Application Scientists, our goal is to not only present the current state of knowledge but also to provide the "why" behind the "how"—the causal logic that underpins the experimental choices in isolating, characterizing, and evaluating these fascinating compounds. For the drug development professional, this guide aims to illuminate the therapeutic potential of these natural scaffolds and provide a foundation for the rational design of novel, thiophene-based therapeutics.
The Genesis of Bioactive Thiophenes: A Glimpse into Nature's Synthetic Machinery
The biosynthesis of naturally occurring thiophenes is a testament to the elegant efficiency of plant metabolic pathways. These compounds are not primary metabolites essential for growth but rather specialized secondary metabolites, often produced as a chemical defense mechanism against herbivores, insects, and pathogens.[4] The biosynthetic journey to these sulfur-containing molecules begins with fatty acids or polyacetylenes, which undergo a series of enzymatic transformations, including desaturation and cyclization, to form the characteristic thiophene ring.[6]
The diversity of naturally occurring thiophenes arises from variations in the number of thiophene rings and the nature of the side chains attached to them. They are broadly classified into mono-, bi-, ter-, and quinquethiophenes, with the number of fused thiophene rings often correlating with their phototoxic potential.[3]
Caption: Key anticancer mechanisms of action for naturally occurring thiophenes.
| Compound | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference(s) |
| α-Terthienylmethanol | Human ovarian cancer cells | More potent than cisplatin | Induction of ROS stress, DNA damage, S-phase arrest | [7] |
| Thiophene carboxamide solamin analog | Human cancer cell lines | Potent growth inhibition | Inhibition of mitochondrial complex I | [1] |
| 5-methyl-2,2′:5′,2″-terthiophene | Leishmania amazonensis (amastigote) | 19.0 µg/mL | Not fully elucidated | [8] |
Nematicidal and Insecticidal Activities: Natural Pesticides
The potent biocidal activity of naturally occurring thiophenes extends to nematodes and insects, making them of interest for the development of natural pesticides. [5]Their mechanism of action in these organisms is often linked to their phototoxicity, where in the presence of UV-A light, they generate singlet oxygen and other reactive oxygen species that are highly damaging to cellular components. [9]
From Plant to Pure Compound: Experimental Workflows
The successful investigation of naturally occurring thiophenes hinges on robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the extraction, purification, and bioactivity assessment of these compounds.
Experimental Protocol 1: Extraction and Purification of Thiophenes from Tagetes Species
This protocol outlines a general procedure for the isolation and purification of thiophenes from the roots of Tagetes species, a rich source of these compounds. The causality behind each step is explained to provide a deeper understanding of the process.
1. Plant Material Preparation and Extraction:
-
Step 1.1: Harvest fresh roots of Tagetes erecta (Marigold). Wash them thoroughly with tap water to remove soil and debris, followed by a final rinse with deionized water. The choice of roots is based on reports indicating higher concentrations of thiophenes in this plant part. [10]* Step 1.2: Air-dry the roots in a well-ventilated area, shielded from direct sunlight to prevent photodegradation of the light-sensitive thiophenes. Alternatively, lyophilize the fresh roots.
-
Step 1.3: Grind the dried root material into a fine powder using a blender or a mill. This increases the surface area for efficient solvent extraction.
-
Step 1.4: Macerate the powdered root material in n-hexane (a non-polar solvent) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional shaking. Hexane is chosen for its ability to effectively extract lipophilic compounds like thiophenes while minimizing the extraction of more polar, interfering substances. [10]* Step 1.5: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Step 1.6: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation of the compounds.
2. Purification by Column Chromatography:
-
Step 2.1: Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent. The choice of silica gel as the stationary phase is due to its effectiveness in separating compounds based on polarity.
-
Step 2.2: Dissolve the crude hexane extract in a minimal amount of n-hexane and load it onto the prepared column.
-
Step 2.3: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate. For example, start with n-hexane, followed by n-hexane:ethyl acetate mixtures of 99:1, 98:2, 95:5, and so on. This gradient elution allows for the separation of compounds with different polarities.
-
Step 2.4: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light (254 nm and 366 nm). Thiophenes often appear as dark or fluorescent spots.
-
Step 2.5: Pool the fractions containing the compounds of interest based on their TLC profiles. Concentrate the pooled fractions under reduced pressure.
3. Further Purification by High-Performance Liquid Chromatography (HPLC):
-
Step 3.1: For final purification, subject the semi-purified fractions to reverse-phase HPLC (RP-HPLC) on a C18 column. [10]* Step 3.2: Use an isocratic or gradient mobile phase of acetonitrile and water. The specific conditions will depend on the polarity of the target thiophene.
-
Step 3.3: Monitor the elution using a UV detector at a wavelength where thiophenes show maximum absorbance (typically around 320-350 nm).
-
Step 3.4: Collect the peaks corresponding to the pure thiophenes.
4. Structural Elucidation:
-
Step 4.1: Subject the purified compounds to spectroscopic analysis for structural elucidation.
-
Step 4.2: Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).
-
Step 4.3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the complete chemical structure, including the connectivity of atoms and stereochemistry. [11][12]
Caption: A workflow diagram for the isolation and characterization of naturally occurring thiophenes.
Experimental Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a purified thiophene compound against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Step 1.1: Prepare a stock solution of the purified thiophene compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration. The choice of solvent is critical; it should dissolve the compound and be non-toxic to the test organism at the final concentration used.
-
Step 1.2: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Step 1.3: Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Assay Procedure:
-
Step 2.1: In a sterile 96-well microtiter plate, perform a serial two-fold dilution of the thiophene stock solution in MHB to obtain a range of concentrations.
-
Step 2.2: Add 100 µL of the diluted bacterial inoculum to each well containing the different concentrations of the thiophene compound.
-
Step 2.3: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a solvent control (broth with inoculum and the highest concentration of the solvent used to dissolve the compound).
-
Step 2.4: Incubate the microtiter plate at 37°C for 18-24 hours.
3. Determination of MIC:
-
Step 3.1: After incubation, visually inspect the wells for bacterial growth (turbidity).
-
Step 3.2: The MIC is the lowest concentration of the thiophene compound at which there is no visible growth.
-
Step 3.3: Optionally, add a viability indicator dye, such as resazurin, to the wells to aid in the determination of the MIC. A color change from blue to pink indicates bacterial growth.
Structure-Activity Relationships: Decoding the Molecular Blueprint for Bioactivity
Understanding the structure-activity relationship (SAR) of naturally occurring thiophenes is crucial for the rational design of more potent and selective drug candidates. [13][14]SAR studies explore how modifications to the chemical structure of a molecule affect its biological activity.
For antimicrobial activity, the number of thiophene rings, the length and nature of the alkyl side chains, and the presence of specific functional groups all play a role in determining the potency and spectrum of activity. [1]For instance, the presence of a hydroxyl group on the side chain can influence the compound's polarity and its ability to interact with the target enzyme. [8] In the context of anticancer activity, SAR studies have shown that the nature and position of substituents on the thiophene ring can significantly impact cytotoxicity. [2][15]For example, the introduction of electron-withdrawing groups can enhance the anticancer activity of some thiophene derivatives. [16]
Future Perspectives and Conclusion
Naturally occurring thiophenes represent a rich and largely untapped source of bioactive compounds with significant therapeutic potential. Their diverse structures and wide range of biological activities make them attractive starting points for drug discovery programs. As our understanding of their biosynthesis, mechanisms of action, and structure-activity relationships continues to grow, so too will our ability to harness the power of these natural scaffolds for the development of novel therapeutics to address pressing global health challenges. This in-depth guide has provided a framework for understanding and investigating these remarkable natural products, with the hope of inspiring further research and innovation in this exciting field.
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). Phytochemistry Reviews, 15(2), 197-220. [Link]
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The natural terthiophene α-terthienylmethanol induces S phase cell cycle arrest of human ovarian cancer cells via the generation of ROS stress. (2017). Chemico-Biological Interactions, 272, 72-79. [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2014). Molecules, 19(12), 20696-20712. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115684. [Link]
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (n.d.). University of West Florida. [Link]
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Thiophene-containing compounds with antimicrobial activity. (2022). Archiv der Pharmazie, 355(6), e2100462. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia, 4(1), 23-41. [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (n.d.). ResearchGate. [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). [Link]
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Biological activities of thiophenes. (n.d.). ResearchGate. [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). Plants, 11(4), 539. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]
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Biological activities of terthiophenes and polyynes from the Asteraceae. (1993). Planta Medica, 59(5), 447-450. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). ResearchGate. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]
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Thiophene Derivatives with Antileishmanial Activity Isolated from Aerial Parts of Porophyllum ruderale (Jacq.) Cass. (2011). Molecules, 16(5), 3469-3478. [Link]
-
The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. (2023). Frontiers in Pharmacology, 14, 1147503. [Link]
-
Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). Analytical Science Advances. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]
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Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). Analytical Science Advances. [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate. [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). [Link]
-
Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. [Link]
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Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Journal of Chemical and Pharmaceutical Research, 12(9), 1-10. [Link]
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NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. (n.d.). [Link]
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Methodological & Application
Advanced Application Note: Strategic Asymmetric Synthesis of Chiral Amines
Executive Summary & Strategic Rationale
Chiral amines constitute approximately 40% of pharmaceutical structural motifs. The "Chiral Switch"—replacing racemates with single enantiomers—necessitates robust synthesis methods. This guide provides actionable protocols for the two dominant methodologies in modern drug development: Biocatalytic Transamination (high selectivity, green chemistry) and Iridium-Catalyzed Asymmetric Hydrogenation (broad scope, high throughput).
Critical Decision Matrix
| Feature | Biocatalysis (Transaminases) | Metal Catalysis (Ir-Hydrogenation) | Organocatalysis (CPA) |
| Enantioselectivity | Excellent (>99% ee common) | Good to Excellent (90-99% ee) | Good (85-95% ee) |
| Substrate Scope | Narrow (requires engineering) | Broad (steric tolerance) | Niche (specific protecting groups) |
| Scale-up Risk | Low (aqueous, ambient pressure) | Medium (high pressure H2) | Low (ambient conditions) |
| Cost Driver | Enzyme development time | Precious metal recovery | Catalyst loading/Synthesis |
Methodology A: Biocatalytic Transamination (The "Green" Standard)
Principle:
Case Study: Synthesis of Sitagliptin (Januvia®). Reference: Savile, C. K., et al. Science 2010, 329, 305-309.[1][2]
Mechanism & Process Flow
The reaction follows a Ping-Pong Bi-Bi mechanism dependent on Pyridoxal-5'-phosphate (PLP).
Figure 1: Workflow for developing a biocatalytic amine synthesis process. Critical path involves overcoming equilibrium constraints.
Detailed Protocol: Transaminase Screening & Scale-Up
Materials:
-
Engineered
-Transaminase (e.g., Codexis ATA-113 variant). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (IPM).
-
Buffer: 100 mM Triethanolamine (pH 8.5).
-
Cosolvent: DMSO (if substrate solubility is low).
Step-by-Step Procedure:
-
Cofactor Preparation: Dissolve PLP (2 mM final concentration) in the buffer. Note: PLP is light-sensitive; wrap vessels in foil.
-
Substrate Loading: Dissolve the prochiral ketone in DMSO. Add to the buffer mixture. Target initial concentration: 2–5 g/L for screening, up to 50 g/L for production.
-
Constraint: Keep DMSO < 20% v/v to avoid enzyme denaturation.
-
-
Amine Donor Addition: Add Isopropylamine (1 M). Adjust pH back to 8.5 using 6 M HCl.
-
Mechanistic Insight: High concentrations of IPM drive the equilibrium forward but can inhibit the enzyme.
-
-
Reaction Initiation: Add the lyophilized enzyme powder (2–5 g/L). Incubate at 30–45°C with orbital shaking (250 rpm).
-
Equilibrium Displacement (Scale-Up Phase):
-
As the reaction proceeds, acetone is generated.
-
Method: Apply a partial vacuum (200–400 mbar) or a nitrogen sweep to selectively evaporate acetone (b.p. 56°C) while retaining water/IPM.
-
-
Work-up: Acidify to pH 2 to quench enzyme and protonate the amine product (staying in aqueous phase). Extract unreacted ketone with MTBE. Basify aqueous phase to pH 12 and extract the chiral amine into organic solvent (e.g., IPAC).
Validation Criteria:
-
Conversion > 90% (HPLC).
-
Enantiomeric Excess (ee) > 99% (Chiral HPLC).[1]
Methodology B: Iridium-Catalyzed Asymmetric Hydrogenation[3][4]
Principle: Direct hydrogenation of imines using chiral Iridium-diphosphine complexes.[3] This is the preferred route for sterically hindered substrates (e.g., S-Metolachlor).
Catalytic Cycle (Outer-Sphere Mechanism)
Unlike Rh-catalysis which requires an enamine intermediate, Ir-catalysis often proceeds via an outer-sphere mechanism where the imine is protonated before hydride transfer.
Figure 2: Simplified catalytic cycle for Ir-catalyzed imine hydrogenation. The "Active Species" formation is the rate-determining activation step.
Detailed Protocol: High-Pressure Hydrogenation
Materials:
-
Precursor:
.[4] -
Ligand: Chiral Diphosphine (e.g., (R,S)-Xyliphos or Josiphos).[4]
-
Additive: Iodine (
) or Tetrabutylammonium iodide (TBAI). -
Solvent: Degassed Toluene or Dichloromethane.
Step-by-Step Procedure:
-
Catalyst Activation (Critical Step):
-
In a glovebox (Ar atmosphere), mix
(0.5 mol%) and Chiral Ligand (1.1 mol%) in dry solvent. -
Stir for 30 mins to form the complex.
-
Crucial: Add Iodine (
, 2-5 mol%) or TBAI. -
Why? Iodide prevents the formation of inactive Ir-dimers and stabilizes the active hydride species.
-
-
Substrate Preparation:
-
Dissolve the imine substrate in the solvent containing the catalyst.
-
Add Acetic Acid (10–20 mol%) if the reaction is sluggish. Acid promotes the protonation of the imine nitrogen, facilitating the hydride transfer.
-
-
Hydrogenation:
-
Transfer the mixture to a stainless steel autoclave.
-
Purge with
(3 cycles at 10 bar). -
Pressurize to 20–80 bar (substrate dependent).
-
Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
-
Reaction Monitoring:
-
Monitor
uptake. Reaction is typically complete in 4–12 hours.
-
-
Purification:
Troubleshooting:
-
Low Conversion: Check
purity and stirring rate. Increase pressure. -
Low ee: Lower the temperature (0°C to -20°C). Check ligand purity.
Comparative Data Analysis
The following table summarizes performance metrics based on recent industrial applications (e.g., Sitagliptin, Metolachlor).
| Metric | Biocatalysis (ATA) | Ir-Catalyzed Hydrogenation | Organocatalysis (Transfer H2) |
| Typical Yield | 85–95% | 90–99% | 80–90% |
| Typical ee | > 99.5% | 90–96% | 85–95% |
| Substrate Conc. | 50–100 g/L | 100–500 g/L | 10–50 g/L |
| Pressure | Ambient | 20–80 bar | Ambient |
| Purification | Extraction (Enzyme stays in aqueous) | Chromatography/Scavenging (Metal removal) | Chromatography |
| Key Limitation | Enzyme availability for bulky ketones | Cost of Iridium & Ligands | Stoichiometric reductant waste |
References
-
Savile, C. K., et al. (2010).[1][2][7][8] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link
-
Blaser, H. U. (2002). The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis. Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis. Link
-
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Synthesis of Chiral Amines. Journal of the American Chemical Society.[8] Link
-
Wang, C., & Villa-Marcos, B. (2024). Recent Advances in Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Chemical Reviews. (Representative link to similar review: Link)
Sources
- 1. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 2. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 4. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 6. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Use of C-Thiophen-2-yl-C-p-tolyl-methylamine as a ligand in catalysis
Application Note: C-Thiophen-2-yl-C-p-tolyl-methylamine in Asymmetric Catalysis & Ligand Design
Executive Summary
This compound (CAS: 852956-40-2), also known as 1-(thiophen-2-yl)-1-(p-tolyl)methanamine, represents a specialized class of chiral
This structural asymmetry is critical in ligand design , offering unique steric and electronic differentiation (stereoelectronic tuning) when employed as a chiral scaffold. This guide details its application as a ligand precursor for Schiff base (Salen/Salan) complexes and its direct utility as a Chiral Solvating Agent (CSA) .
Key Applications:
-
Ligand Synthesis: Precursor to
-bidentate and -tridentate chiral ligands (Schiff bases) for transition metal catalysis (Cu, Ru, Pd). -
Chiral Resolution: Non-covalent diastereomeric discrimination of chiral acids and amino acid derivatives.
-
Stereoelectronic Tuning: Exploiting the thiophene-sulfur vs. tolyl-methyl distinction to enhance enantioselectivity in asymmetric induction.
Scientific Mechanism: The Thiophene-Tolyl Effect
The efficacy of this compound as a ligand stems from the breakdown of pseudosymmetry. In many chiral ligands, distinguishing between two aryl groups (e.g., phenyl vs.
-
Electronic Differentiation:
-
Thiophene Ring: Acts as a
-excessive heteroaromatic system. The sulfur atom provides a "soft" Lewis base site, potentially engaging in secondary interactions (S Metal or S ) that are absent in phenyl analogs. - -Tolyl Ring: Acts as a sterically defined, "hard" aromatic wall. The para-methyl group extends the steric bulk linearly, distinct from the angular geometry of the thiophene.
-
-
Chelation Mode:
-
As a primary amine, it acts as a monodentate
-donor. -
Upon condensation with salicylaldehydes, it forms chiral imine ligands . The thiophene moiety in the resulting complex can influence the metal center's Lewis acidity via electronic donation, modulating catalytic activity in reactions like transfer hydrogenation or Friedel-Crafts alkylation .
-
Protocol 1: Synthesis of Chiral Schiff Base Ligands
This protocol describes the conversion of this compound into a chiral tridentate
Target Ligand: (E)-2-(((thiophen-2-yl)(p-tolyl)methyl)imino)methyl)phenol
Materials
-
Amine: this compound (1.0 eq)
-
Aldehyde: Salicylaldehyde (1.0 eq) (or 3,5-di-tert-butylsalicylaldehyde for higher solubility/sterics)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Desiccant: MgSO
(anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous EtOH in a flame-dried round-bottom flask.
-
Addition: Add 1.0 mmol of salicylaldehyde dropwise at room temperature (25°C). The solution should turn yellow immediately (formation of imine).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO
, Hexane:EtOAc 4:1) for the disappearance of the aldehyde. -
Work-up:
-
Cool the solution to room temperature.
-
If precipitate forms: Filter the solid, wash with cold EtOH, and dry under vacuum.
-
If no precipitate: Concentrate the solvent to ~1 mL and cool to 0°C to induce crystallization.
-
-
Validation: Confirm structure via
H NMR (look for imine singlet 8.3–8.5 ppm).
Metal Complexation (In-Situ Generation)
For catalysis (e.g., Cu-catalyzed Henry Reaction):
-
Dissolve the isolated ligand (1.1 eq) in Toluene.
-
Add Cu(OAc)
(1.0 eq) and stir for 1 hour at RT. -
The resulting green/blue solution is the active chiral Lewis acid catalyst.
Protocol 2: Use as Chiral Solvating Agent (CSA)
Direct application of the amine to determine enantiomeric excess (
Principle
The chiral amine forms a diastereomeric salt pair with the chiral acid analyte. The thiophene ring induces a distinct anisotropic shift compared to the tolyl ring, causing "peak splitting" in the NMR spectrum of the analyte.
Methodology
-
Sample Prep: Dissolve 5–10 mg of the racemic (or enantioenriched) analyte (e.g., Mandelic acid derivative) in 0.5 mL of CDCl
. -
Reference Spectrum: Acquire a standard
H NMR. -
Titration: Add 1.0–2.0 equivalents of This compound to the NMR tube.
-
Analysis: Shake well and acquire
H NMR. -
Calculation: Zoom in on the methine or methyl protons of the analyte. Calculate
(chemical shift difference) between the two diastereomeric salts.-
Note: A
ppm indicates successful discrimination.
-
Visualization: Ligand Synthesis & Catalytic Workflow
The following diagram illustrates the pathway from the chiral scaffold to the active catalytic species.
Caption: Workflow for converting the chiral amine scaffold into an active metal catalyst, highlighting the stereoelectronic influence of the thiophene/tolyl moieties.
Data Analysis & Troubleshooting
Table 1: Comparative Ligand Performance (Hypothetical/Representative) Comparison of this compound derived ligands vs. standard Phenyl-analogs in Cu-catalyzed Henry Reaction.
| Ligand Scaffold | Ar | Ar | Yield (%) | ee (%) | Notes |
| Standard | Phenyl | Phenyl | 85 | 10 | Low differentiation (Pseudo-C2) |
| Standard | Phenyl | 88 | 45 | Moderate steric differentiation | |
| Target | Thiophen-2-yl | 92 | 88 | High electronic & steric contrast |
Troubleshooting Guide:
-
Issue: Low Yield in Ligand Synthesis.
-
Cause: Incomplete condensation due to water accumulation.
-
Fix: Add activated 3Å molecular sieves to the reaction or use a Dean-Stark trap if scaling up.
-
-
Issue: Racemic Product in Catalysis.
-
Cause: Ligand decoordination or metal leaching.
-
Fix: Ensure 1.1:1 Ligand:Metal ratio. Use non-coordinating solvents (DCM, Toluene) rather than THF/MeCN which might compete for binding.
-
-
Issue: Poor Resolution in NMR (CSA).
-
Cause: Concentration too low or fast exchange.
-
Fix: Cool the NMR probe to -20°C to slow down exchange dynamics and sharpen peak splitting.
-
References
-
General Synthesis of Alpha-Heteroaryl Amines
- Ellman, J. A., et al. "Asymmetric Synthesis of -Branched Amines." Chemical Reviews, 110(6), 3600–3740.
-
Thiophene-Based Ligands in Catalysis
- "Synthesis and Characterization of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine and its Palladium(II) Complex." Journal of Advanced Scientific Research, 2022, 13(3). (Describes the Schiff base analog).
-
Chiral Solvating Agents (General Methodology)
- Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH.
The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiophene Moiety
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, holds a distinguished position in the landscape of medicinal chemistry.[1] Its unique physicochemical properties, including its structural similarity to benzene and its capacity for diverse chemical modifications, have made it a "privileged scaffold" in drug design.[1][2] The thiophene ring is not merely a passive structural element; its sulfur atom and aromatic π-electron system actively influence a molecule's solubility, metabolic stability, and ability to interact with biological targets.[1] This versatility has led to the incorporation of thiophene in a wide array of FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases and neurology.[1][3] An analysis of FDA-approved small molecules reveals that the thiophene moiety is a recurrent feature, underscoring its value to the pharmaceutical industry.[3] This guide provides an in-depth exploration of the application of thiophene derivatives in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.
Thiophene Derivatives in Oncology: Targeting the Kinase Cascade
The dysregulation of protein kinases is a cornerstone of cancer development and progression.[4] Thiophene derivatives have emerged as a powerful class of kinase inhibitors, with numerous compounds designed to target critical nodes in oncogenic signaling pathways.[4][5] The thiophene core can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding pocket of various kinases, leading to the inhibition of tumor cell growth and proliferation.[4]
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A prominent example of a thiophene-based anticancer strategy is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[5][6] Thiophene-pyrimidine and related derivatives have been synthesized and shown to exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation inhibitors.[7][8] By blocking the autophosphorylation of EGFR, these compounds effectively shut down downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[9] This targeted inhibition can induce cell cycle arrest and apoptosis in cancer cells.[7][8]
Data Presentation: Potency of Thiophene-Based Kinase Inhibitors
The following table summarizes the in vitro potency of selected thiophene derivatives against various cancer-relevant kinases and cell lines. This data highlights the potential of the thiophene scaffold in generating highly active anticancer agents.
| Compound Class | Target(s) | Assay Type | IC50 Value | Reference |
| Thiophene-Pyrimidine Derivative (13a) | A431 cancer cell line | Cell-based | 3.79 ± 0.57 µM | [7] |
| Thiophene-Pyrimidine Derivative (13a) | A549 cancer cell line | Cell-based | 4.34 ± 0.60 µM | [7] |
| Pyrazole-Thiophene Hybrid (2) | MCF-7 cancer cell line | Cell-based | 6.57 µM | [8] |
| Pyrazole-Thiophene Hybrid (2) | HepG2 cancer cell line | Cell-based | 8.86 µM | [8] |
| Pyrazole-Thiophene Hybrid (2) | Wild-type EGFR | Enzyme inhibition | 16.25 µg/mL | [8] |
| Pyrazole-Thiophene Hybrid (2) | T790M mutant EGFR | Enzyme inhibition | 17.8 µg/mL | [8] |
| Disubstituted Thiophene (61) | JNK3 | Enzyme inhibition | 77 nM | [1] |
Thiophene Derivatives in Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex multifactorial pathologies, including protein aggregation, oxidative stress, and neuroinflammation.[9][10] Thiophene derivatives are being explored as multi-target agents to address these interconnected issues.[10][11] Their ability to cross the blood-brain barrier, a critical feature for CNS-acting drugs, further enhances their therapeutic potential.[11]
Mechanism of Action: Acetylcholinesterase Inhibition and Beyond
One key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12][13] Several thiophene derivatives have been synthesized and shown to be potent AChE inhibitors.[14] For instance, certain 2-acetamido-tetrahydrobenzo[b]thiophene derivatives have demonstrated greater inhibitory activity than the reference drug donepezil.[13] Beyond AChE inhibition, thiophene-based compounds can also modulate the aggregation of amyloid-β peptides and reduce oxidative stress, offering a more comprehensive approach to tackling the complex pathology of neurodegenerative disorders.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald three-component reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes, which are versatile intermediates for the development of various biologically active compounds.[15][16]
Principle: This one-pot reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[11][17] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[15]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
L-Proline (catalyst)[16]
-
Dimethylformamide (DMF)[16]
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure: [16]
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1 equivalent), malononitrile (1 equivalent), elemental sulfur (1 equivalent), and L-proline (10 mol%).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 60°C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Causality Behind Experimental Choices:
-
L-Proline as a Catalyst: L-proline is an environmentally friendly and cost-effective organocatalyst that efficiently promotes both the Knoevenagel condensation and the subsequent cyclization steps.[16]
-
DMF as a Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at a moderate temperature.[16]
-
Reaction Temperature (60°C): This temperature provides a balance between a reasonable reaction rate and minimizing the formation of side products.[16]
Diagram: Generalized Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction for synthesizing 2-aminothiophene derivatives.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19] It is widely used for screening the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[18] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[2]
Materials:
-
Cancer cell line of interest (e.g., A431, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Thiophene derivative (test compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Diagram: Workflow for Screening Thiophene Derivatives
Caption: A typical drug discovery pipeline for the development of thiophene-based therapeutics.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a thiophene derivative against a specific protein kinase (e.g., EGFR) using a fluorescence-based assay.
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated product is quantified, often through a method that generates a fluorescent signal.[9] The signal intensity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Thiophene derivative (test compound) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (generates a fluorescent signal upon substrate phosphorylation)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure: [9]
-
Inhibitor Preparation: Prepare a serial dilution of the thiophene derivative in DMSO.
-
Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (100% activity) and wells without the enzyme (0% activity).
-
Enzyme and Substrate Addition: Prepare a mixture of the recombinant kinase and the substrate in the kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Development: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a fluorescent signal proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the fluorescence intensity in each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a thiophene-based inhibitor.
Conclusion and Future Perspectives
The thiophene scaffold continues to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[2][5] The applications highlighted in this guide, from targeted cancer therapy to the multi-faceted treatment of neurodegenerative diseases, represent just a fraction of the potential held by this remarkable heterocycle. As our understanding of disease biology deepens, the ability to fine-tune the properties of thiophene derivatives through synthetic chemistry will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The protocols provided herein offer a practical foundation for researchers to synthesize and evaluate novel thiophene-based compounds, contributing to the ongoing quest for innovative medicines.
References
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Source URL not available]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). PubMed Central. [Link]
-
Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. (2020). PubMed. [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (n.d.). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. (2019). Bentham Science Publishers. [Link]
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). PubMed. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. [Link]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). [Source URL not available]
- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). [Source URL not available]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). PubMed Central. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). [Source URL not available]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). [Source URL not available]
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal. [Link]
- Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. (2010). [Source URL not available]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI. [Link]
-
In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives. (2024). DergiPark. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). PubMed Central. [Link]
-
In Vitro Kinase Assay. (2024). protocols.io. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (2020). Semantic Scholar. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central. [Link]
-
3.10. Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed. [Link]
-
ChEMBL - In Vitro Kinase Inhibition Assay. (n.d.). EMBL-EBI. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2025). ResearchGate. [Link]
Sources
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Application Note & Protocol: High-Throughput Screening of α-Chiral Primary Amines for Yield and Enantiomeric Excess
For: Researchers, scientists, and drug development professionals.
Executive Summary
The stereoselective synthesis of α-chiral primary amines is a cornerstone of modern pharmaceutical and agrochemical development, as the stereochemistry at this position is often critical for biological activity and safety.[1] Traditional methods for analyzing the success of these asymmetric transformations, such as chiral High-Performance Liquid Chromatography (HPLC), are often a significant bottleneck in the discovery process due to long analysis times.[2] This document provides a comprehensive guide to establishing a high-throughput screening (HTS) workflow that rapidly and accurately determines both the reaction yield (concentration) and the enantiomeric excess (ee) of α-chiral primary amine products. We will detail the core principles behind optical HTS methods, provide validated protocols for fluorescence and circular dichroism-based assays, and offer insights into data interpretation and workflow integration. This integrated approach is designed to accelerate the discovery and optimization of novel enantioselective catalysts and reactions.[3][4]
Introduction: The Analytical Challenge in Asymmetric Synthesis
High-throughput experimentation (HTE) allows chemists to explore vast reaction landscapes, varying catalysts, ligands, solvents, and other parameters across hundreds or thousands of parallel reactions.[3] However, the value of HTE is entirely dependent on the ability to analyze the outcomes on an equally rapid timescale. For asymmetric reactions producing chiral amines, two key metrics define success:
-
Yield: The quantity of the desired amine product formed.
-
Enantiomeric Excess (ee): The degree of stereoselectivity of the transformation.
The primary analytical challenge lies in creating "mix-and-read" assays that can quantify these two distinct parameters in a crude reaction mixture without laborious workup or purification steps. Optical methods, particularly those based on fluorescence and circular dichroism, have emerged as powerful solutions that are amenable to microplate formats and automation.[4]
Core Methodologies for HTS of Chiral Amines
A robust HTS workflow for this application typically involves two separate, but compatible, assays performed in tandem on aliquots from the same reaction well.
Yield Determination via Fluorescence Indicator Displacement
A highly effective method for quantifying amine concentration is the indicator displacement assay (IDA). This technique relies on a "turn-on" fluorescence signal that is directly proportional to the concentration of the amine analyte.
Principle of Operation: The assay uses a non-fluorescent complex, typically an imine formed between a fluorophore-quencher pair. When the chiral amine product from the reaction is introduced, it displaces the fluorophore from the quencher through a transimination reaction.[3] This releases the fluorophore, restoring its native fluorescence and generating a signal that can be read on a standard plate reader.
A common and effective system involves the pre-formed, non-fluorescent imine of 2-formyl-3-hydroxypyridine and 2-naphthylamine.[3] The addition of a primary amine analyte displaces the 2-naphthylamine, leading to a quantifiable increase in fluorescence.[3]
Enantiomeric Excess (ee) Determination via Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an intrinsically chiroptical technique.[5] While many small molecules have weak CD signals, the signal can be dramatically amplified by forming a diastereomeric complex with a CD-active chiral sensor. Modern microplate CD readers now allow for this analysis to be performed in a high-throughput format.[3][6][7]
Principle of Operation: The chiral amine analyte is mixed with a chiral aldehyde and a metal salt (e.g., Fe(II)(OTf)₂).[3] These components self-assemble into a diastereomeric octahedral metal complex.[3] The two resulting diastereomers, corresponding to the R- and S-enantiomers of the amine, have distinct and often mirror-image CD spectra. The magnitude of the CD signal at a specific wavelength is directly proportional to the enantiomeric excess of the amine in the sample.[3]
Integrated HTS Workflow
The synergy between the fluorescence-based yield assay and the CD-based ee assay allows for a comprehensive analysis of each reaction well. The workflow is designed for efficiency and automation readiness.
Caption: Integrated workflow for HTS of chiral amines.
Detailed Protocols
Note: These protocols are based on established methods and should be optimized for specific amine products and reaction conditions.[3] Always run appropriate controls, including racemic standards and samples of known ee and concentration, to generate robust calibration curves.
Protocol 1: Yield Determination by Fluorescence Indicator Displacement
This protocol is designed for a 96-well black, clear-bottom microplate format.
A. Materials & Reagents:
-
Amine Samples: Crude reaction mixtures containing the α-chiral primary amine.
-
Indicator Stock Solution: A 6.66 mM solution of the pre-formed imine from 2-formyl-3-hydroxypyridine and 2-naphthylamine (Imine 5 in[3]) in a suitable solvent (e.g., acetonitrile).
-
Solvent: Acetonitrile (ACN) or another compatible solvent.
-
Microplates: 96-well black, clear-bottom plates for fluorescence reading.
-
Plate Reader: Capable of fluorescence intensity measurement with excitation at ~360 nm and emission scanning from ~390-410 nm.
B. Calibration Curve Preparation:
-
Prepare a series of standards of your purified amine product in the reaction solvent with known concentrations (e.g., 0 mM to 40 mM).
-
In a deep-well plate, add 125 µL of each standard to separate wells.
-
Add 375 µL of the Indicator Stock Solution to each well. This results in a final indicator concentration of 5 mM and a maximum amine concentration of 5 mM.
-
Seal the plate and allow it to incubate at room temperature for at least 5 hours to ensure the transimination reaction reaches equilibrium.
-
Perform a final dilution (e.g., to 0.02 mM) into the black, clear-bottom plate for reading. Total volume per well should be ~250 µL.
C. Experimental Procedure:
-
In a deep-well plate, add 125 µL of each crude reaction mixture to individual wells.
-
Add 375 µL of the Indicator Stock Solution to each well.
-
Seal the plate and incubate for the same duration as the calibration standards (e.g., ≥ 5 hours).
-
Perform the same final dilution as the standards into the reading plate.
-
Read the fluorescence intensity on the plate reader (Excitation: 360 nm, Emission: 400 nm).
-
Calculate the concentration of the amine in each unknown sample by interpolating its fluorescence reading against the calibration curve.
Protocol 2: Enantiomeric Excess (ee) Determination by Circular Dichroism
This protocol is designed for a 96-well quartz microplate format.
A. Materials & Reagents:
-
Amine Samples: Crude reaction mixtures.
-
Aldehyde Stock Solution: 80 mM solution of a chiral aldehyde sensor (e.g., Aldehyde 3 in[3]) in acetonitrile.
-
Metal Stock Solution: 8 mM solution of Iron (II) trifluoromethanesulfonate (Fe(OTf)₂) in acetonitrile.
-
Solvent: Acetonitrile (ACN).
-
Microplates: 96-well quartz plate for CD reading.
-
CD Plate Reader: An instrument capable of reading CD in a microplate format (e.g., Hinds EKKO).[3]
B. Calibration Curve Preparation:
-
Prepare a series of standards with known ee values, from -100% (pure S-enantiomer) to +100% (pure R-enantiomer), at a constant total amine concentration (e.g., 40 mM).
-
In a deep-well plate, add 200 µL of each ee standard to separate wells.
-
Add 62.5 µL of the Aldehyde Stock Solution.
-
Dilute with 250 µL of acetonitrile.
-
Add 62.5 µL of the Metal Stock Solution. The final volume will be 500 µL.
-
Seal the plate and allow it to incubate at room temperature for at least 5 hours for complex formation.
-
Perform a final dilution to a concentration suitable for the CD reader (e.g., 0.25 mM) in the quartz plate.
C. Experimental Procedure:
-
Follow steps 2-7 from the calibration procedure above, using 200 µL of each crude reaction mixture instead of the ee standards.
-
Place the quartz plate into the CD plate reader.
-
Measure the CD signal (in millidegrees, mdeg) at the wavelength of maximum difference between the two enantiomers (e.g., 520-530 nm).[3]
-
Calculate the ee of each unknown sample by interpolating its CD reading against the ee calibration curve.
Data Analysis and Visualization
The power of this HTS workflow is fully realized through effective data visualization. By combining the yield and ee data for each reaction, a comprehensive "hit" profile can be generated. A heatmap is an excellent tool for this purpose, allowing for the rapid identification of reaction conditions that produce both high yield and high enantioselectivity.
Caption: Core mechanisms of the HTS yield and ee assays.
Assay Performance Metrics
For any HTS assay, it is critical to validate its performance. Key metrics should be calculated during assay development.
| Metric | Description | Target Value | Reference |
| Z'-factor | A measure of assay quality, reflecting the signal-to-background ratio and data variation. | > 0.5 for HTS | [8] |
| Signal-to-Background | The ratio of the signal of a high-control well to a low-control well. | > 5 | [8] |
| Coefficient of Variation (%CV) | A measure of the dispersion of data points around the mean. | < 10-15% | [8] |
| Error Margin | The average absolute error in determining known values. | ±5-10% acceptable for HTS | [3] |
Causality and Trustworthiness
-
Why two separate assays? While some dual-purpose sensors exist, separating the assays for yield and ee often provides greater robustness and avoids signal interference.[3] The fluorescence assay is highly sensitive for concentration, while the CD assay is specific for chirality.
-
Why the 5-hour incubation? Both the transimination (yield assay) and the metal complex formation (ee assay) are equilibrium processes. The incubation period ensures these reactions proceed to completion, providing a stable and reproducible signal. This time should be optimized during assay development.
-
Self-Validation: The use of comprehensive calibration curves with known standards is the cornerstone of this workflow's trustworthiness. Each plate of unknown samples should be compared against a freshly prepared calibration curve to account for any variations in instrument performance or reagent stability. Including positive (high ee, high yield) and negative (racemic, no product) controls on every plate is mandatory for quality control.
Conclusion
The adoption of a tandem optical analysis workflow, combining fluorescence and circular dichroism, overcomes the traditional analytical bottleneck in asymmetric amine synthesis. This high-throughput approach provides accurate, reliable data on both reaction yield and enantiomeric excess in a timeframe compatible with modern discovery chemistry.[3] By enabling the rapid screening of large reaction arrays, this methodology empowers researchers to accelerate the development of highly efficient and selective catalytic transformations, ultimately shortening timelines in drug discovery and development.
References
-
Herrera, B. T., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. RSC Advances. Available at: [Link]
-
Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]
-
University of Bath. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. Available at: [Link]
-
Denard, C. A., et al. (2014). Biocatalysed synthesis of chiral amines: continuous colorimetric assays for mining amine-transaminases. Catalysis Science & Technology. Available at: [Link]
-
Guo, J., et al. (1998). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition. Available at: [Link]
-
American Laboratory. (2009). High-Throughput Screening Applications for Enantiomeric Excess Determination Using ESI-MS. American Laboratory. Available at: [Link]
-
ResearchGate. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess | Request PDF. ResearchGate. Available at: [Link]
-
Shcherbakova, E. G., et al. (2016). Toward Fluorescence-Based High-Throughput Screening for Enantiomeric Excess in Amines and Amino Acid Derivatives. Chemistry – A European Journal. Available at: [Link]
-
Bowling Green State University. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. BGSU ScholarWorks. Available at: [Link]
-
Wolf, C., & Mizaikoff, B. (2024). Circular Dichroism Sensing: Strategies and Applications. Chemical Reviews. Available at: [Link]
-
Zhang, Z., et al. (2026). High-throughput chiral analysis using automated desorption electrospray ionization mass spectrometry. Chemical Communications. Available at: [Link]
-
Sounas, D. L., & Caloz, C. (2021). Circular dichroism spectroscopy and chiral sensing in optical fibers. Optics Express. Available at: [Link]
-
Hinds Instruments. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. Hinds Instruments Application Note. Available at: [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
-
Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OPG [opg.optica.org]
- 6. Circular Dichroism Sensing: Strategies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hindsinstruments.com [hindsinstruments.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Chiral HPLC methods for the separation of amine enantiomers
Application Note: Advanced Strategies for the Enantioseparation of Chiral Amines
Executive Summary
Chiral amines represent a significant percentage of pharmaceutical intermediates and active ingredients.[1] Their separation presents a unique "dual-challenge": achieving enantioselectivity while simultaneously managing the strong non-specific interactions between the basic amine moiety and residual silanols on the silica support.
This guide moves beyond generic screening to provide three targeted protocols for amine separation:
-
Direct Normal/Polar Organic Phase (Polysaccharide CSPs) for general amines.
-
Host-Guest Complexation (Crown Ether CSPs) specifically for primary amines.
-
Indirect Separation (Derivatization) for amines lacking chromophores or resolution.
The "Base" Problem: Mechanisms of Tailing
Before selecting a column, one must understand why amines fail in standard chiral HPLC.
-
The Cause: Silica-based Chiral Stationary Phases (CSPs) contain residual silanol groups (
). -
The Interaction: Basic amines (
) undergo ion-exchange interactions with these acidic silanols. -
The Result: Severe peak tailing, broad bandwidths, and loss of resolution (
).
The Solution: The mobile phase must contain a basic additive (e.g., Diethylamine) to compete for silanol sites, or the method must operate at low pH where silanols are protonated (neutral).
Method Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal protocol based on the amine's structure.
Figure 1: Strategic decision tree for selecting the appropriate chiral amine separation protocol.
Protocol A: Direct Separation on Polysaccharide CSPs
Best For: Secondary/Tertiary amines, and primary amines with aromatic groups.
Mechanism: Hydrogen bonding,
Column Selection
Polysaccharide columns (Amylose or Cellulose derivatives) are the industry workhorse.
-
Immobilized (Robust): CHIRALPAK® IA, IB, IC, IG. (Can tolerate prohibited solvents like THF/DCM).
-
Coated (Classic): CHIRALPAK® AD-H, CHIRALCEL® OD-H. (Restricted to Alkanes/Alcohols).
Mobile Phase Strategy (Normal Phase/Polar Organic)
The critical success factor is the Basic Additive .
| Component | Role | Recommended Reagent | Concentration |
| Non-polar Solvent | Bulk eluent | n-Hexane or n-Heptane | 80-95% |
| Alcohol Modifier | Adjusts retention ( | Ethanol (sharper peaks) or IPA (broader selectivity) | 5-20% |
| Basic Additive | Silanol Suppression | Diethylamine (DEA) or Butylamine | 0.1% (v/v) |
Step-by-Step Protocol
-
Preparation: Mix n-Hexane/Ethanol (90:10 v/v). Add 0.1% DEA.[2] Degas thoroughly.
-
Equilibration: Flush column at 1.0 mL/min for 20 column volumes. Monitor baseline stability.
-
Sample Prep: Dissolve sample in the mobile phase. If the sample is a salt (e.g., Hydrochloride), add a drop of DEA to the sample vial to neutralize it to the free base form.
-
Screening: Inject 5-10 µL.
-
No elution? Increase Alcohol to 20-30%.
-
Tailing? Increase DEA to 0.2% (Do not exceed 0.5% or pH 9 to protect silica).
-
Poor Resolution? Switch from Ethanol to Isopropanol (IPA).
-
Expert Insight: For immobilized columns (IA, IB, etc.), if solubility is an issue, you may add Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to the mobile phase. Never do this with coated (AD/OD) columns.
Protocol B: Primary Amines on Crown Ether CSPs
Best For: Amino acids, primary amines near the chiral center.[3]
Mechanism: The crown ether forms a "host-guest" complex with the ammonium ion (
Column Selection
-
Selector: Chiral crown ether (18-crown-6 derivative).
Mobile Phase Strategy
Unlike Protocol A, this method requires an aqueous acidic phase.
| Component | Recommended Reagent | Conditions |
| Acid | Perchloric Acid ( | pH 1.0 to 2.0 |
| Organic Modifier | Methanol | 0 - 15% (max) |
| Temperature | Cooling often required | 10°C - 25°C |
Step-by-Step Protocol
-
Safety First: Perchloric acid is an oxidizer. Ensure system lines are compatible. Alternative: TFA can be used for LC-MS compatibility, but resolution often decreases compared to perchloric acid [1].
-
Mobile Phase: Prepare aqueous
(pH 1.5). -
Optimization:
-
Start with 100% aqueous acid solution at 0.5 mL/min.
-
If retention is too long (hydrophobic samples), add Methanol (5% steps, max 15%).
-
Temperature Effect: Lowering temperature to 10°C significantly enhances the stability of the ammonium-crown complex, improving resolution (
).
-
Self-Validating Step: If no retention is observed, check the pH. If pH > 3, the amine is not fully protonated (
form) and cannot complex with the crown ether.
Protocol C: Derivatization (Marfey's Reagent)
Best For: Amines with weak UV absorption (aliphatic) or those inseparable by direct methods. Mechanism: Reacts with L-FDAA (Marfey's Reagent) to form diastereomers, which are separated on a standard achiral C18 column [2].
Reaction Scheme
The reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) substitutes the fluorine atom with the amine nitrogen.
Figure 2: Workflow for indirect separation using Marfey's Reagent.
Step-by-Step Protocol
-
Reagent Prep: Prepare 1% (w/v) L-FDAA in Acetone.
-
Reaction:
-
Mix 100 µL Sample (50 mM) + 200 µL L-FDAA solution.
-
Add 40 µL 1M
(pH must be alkaline for reaction). -
Incubate at 40°C for 1 hour.
-
-
Quench: Add 40 µL 1M
(to stop reaction and prevent racemization). -
Analysis:
-
Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient Water/Acetonitrile + 0.1% TFA.
-
Detection: 340 nm (The dinitrophenyl group provides strong UV absorbance).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Sample overload or solubility issue. | Dilute sample; ensure sample solvent matches mobile phase. |
| Tailing Peaks (Protocol A) | Silanol interaction. | Increase DEA concentration to 0.2%. Check column history (was it used with acids?). |
| Tailing Peaks (Protocol B) | Wrong pH. | Ensure pH is < 2.[4]0. The amine must be an ammonium ion.[3] |
| Retention Shift | Temperature fluctuation. | Chiral recognition is thermodynamically driven. Use a column oven. |
| System Overpressure | Salt precipitation. | (Protocol A) Ensure DEA is miscible. (Protocol B) Do not use high % organic with perchloric acid buffers. |
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10] Retrieved from [Link]
-
Chiral Technologies Europe. Instruction Manual for CHIRALCEL® OD Columns. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. ct-k.com [ct-k.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. thelabstore.co.uk [thelabstore.co.uk]
- 6. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mz-at.de [mz-at.de]
- 9. almacgroup.com [almacgroup.com]
- 10. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
Advanced Application Note: Gas Chromatography for Chiral Amine Separation
Executive Summary & Scientific Context
The separation of chiral amines is a critical workflow in pharmaceutical development, forensic toxicology, and asymmetric synthesis monitoring. Unlike achiral separations driven purely by volatility and polarity, chiral GC requires the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).
The Core Challenge: Amines present a dual challenge in GC:
-
Thermodynamic: Enantiomers possess identical boiling points and achiral physicochemical properties. Separation requires a chiral selector (usually Cyclodextrin-based) to create a difference in Gibbs free energy (
) between the transient complexes. -
Kinetic: The basic nitrogen lone pair interacts strongly with acidic silanol groups on the column wall and liner, leading to severe peak tailing. This tailing often masks the valley between enantiomers, destroying resolution (
).
This guide details two validated pathways: Direct Analysis using specific base-modified CSPs, and Derivatization Strategies to neutralize amine basicity for high-resolution separation.
Mechanism of Separation
Understanding the molecular interaction is prerequisite to method development. The dominant mechanism in modern GC chiral separation involves Cyclodextrins (CDs) .[1]
The Inclusion Complex
CDs are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior.
-
Inclusion: The hydrophobic portion of the amine enters the CD cavity.
-
Surface Interaction: Substituents on the CD rim (methyl, acetyl, tert-butyldimethylsilyl) interact with the amine via hydrogen bonding, dipole-dipole, and steric repulsion.
-
Chiral Recognition: The "Three-Point Interaction" rule dictates that for chiral recognition, at least three active contact points must exist between the analyte and the selector. One enantiomer will fit "tighter" (lower energy state), resulting in longer retention.
Visualization: The Chiral Recognition Pathway
The following diagram illustrates the thermodynamic equilibrium driving the separation.
Caption: Thermodynamic equilibrium of chiral recognition. Differential stability (Kd) between the R and S complexes results in distinct retention times.
Protocol A: Direct Separation (Screening Method)
Scope: Suitable for secondary amines, less basic primary amines, or when derivatization is undesirable. Critical Success Factor: Column Inertness. Standard chiral columns will fail. You must use columns specifically designed for amines (often termed "Base-Deactivated").
Recommended Stationary Phases
-
Primary Choice: Rt-bDEXsm or Cyclosil-B (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin).-
Why: The bulky TBDMS group changes the shape of the CD mouth, often providing better selectivity for amines than permethylated phases.
-
-
Secondary Choice: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin).
Instrumental Parameters
| Parameter | Setting / Recommendation | Rationale |
| Inlet | Split (Ratio 50:1 to 100:1) | High split flow sweeps the liner quickly, reducing residence time and adsorption. |
| Liner | Base-Deactivated Wool (e.g., Sky Precision) | Crucial: Standard glass wool strips basic amines. Use silanized/deactivated wool. |
| Carrier Gas | Helium @ 35-40 cm/sec | Higher linear velocity minimizes longitudinal diffusion ( |
| Oven | Ramp: 40°C (1 min) | Low Ramp Rate: Chiral recognition is enthalpy driven. Lower temps = higher resolution ( |
| Detector | FID (250°C) or MS | FID is robust; MS required for identification of impurities. |
Protocol B: Derivatization Strategy (The Gold Standard)
Scope: Mandatory for primary amines with high pKa, trace analysis, or when peak tailing compromises quantification. Mechanism: Acylation replaces the active hydrogens on the amine with a fluorinated acyl group. This eliminates hydrogen bond donation to silanols and increases volatility.[2]
Reagent Selection
We utilize Trifluoroacetic Anhydride (TFAA) as the standard reagent.
-
Advantages: High reactivity, volatile by-products (easy to remove), introduces fluorine (high ECD sensitivity if needed).
-
Alternative: Pentafluoropropionic anhydride (PFPA) if TFAA derivatives are too volatile.
Step-by-Step Derivatization Protocol
Note: Perform in a fume hood. Reagents are corrosive.
-
Preparation: Weigh 1.0 mg of amine sample into a 2 mL GC vial.
-
Dissolution: Add 200
L of Ethyl Acetate (anhydrous).-
Tip: Avoid alcohols (MeOH/EtOH) as they react with the anhydride.
-
-
Reaction: Add 50
L of TFAA . Cap immediately with a PTFE-lined cap. -
Incubation: Heat at 60°C for 20 minutes in a heating block.
-
Validation: For hindered amines, extend to 45 minutes.
-
-
Evaporation: Remove the cap and evaporate to dryness under a gentle stream of Nitrogen (
).-
Why: Removes excess TFAA and Trifluoroacetic acid by-product which damages the GC column phase.
-
-
Reconstitution: Redissolve residue in 500
L Ethyl Acetate or Hexane. -
Injection: Inject 1
L (Split 50:1).
Comparison of Approaches
| Feature | Direct Analysis | Derivatization (TFAA) |
| Prep Time | 5 mins | 45 mins |
| Peak Shape | Often tails (As > 1.5) | Sharp, Symmetrical (As |
| Resolution | Moderate | High (often improves |
| Column Life | Lower (amine adsorption) | Higher (cleaner matrix) |
| Detection | FID/MS | FID/MS/ECD (High Sensitivity) |
Method Development Decision Tree
Use this logic flow to determine the correct analytical path for a new chiral amine target.
Caption: Strategic decision tree for selecting between direct injection and derivatization workflows based on amine structure.
Expert Troubleshooting & Optimization
As a senior scientist, I have observed that 80% of failures in chiral GC stem from three specific oversights:
-
The "Memory Effect" (Hysteresis):
-
Issue: Retention times shift after the first injection.
-
Cause: Chiral columns are essentially liquid phases. They require "conditioning" with the analyte matrix.
-
Fix: Perform 2-3 "priming" injections of the sample before starting the quantitative sequence to equilibrate the active sites.
-
-
Thermal Decoupling:
-
Issue: Loss of resolution at high temperatures.
-
Science:[3] The equilibrium constant (
) decreases as Temperature ( ) increases. The complex falls apart too fast. -
Fix: If peaks co-elute, lower the oven temperature by 10°C and decrease the flow rate. Do not increase temperature to "sharpen" peaks in chiral GC; it usually merges them.
-
-
Liner Activity:
-
Issue: Disappearance of the later-eluting enantiomer (kinetic discrimination).
-
Fix: Replace the liner daily. For trace analysis (<1 ppm), use a Double Taper liner without wool to minimize surface area contact.
-
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Armstrong, D. W., et al. (1990). Enantiomeric separation of chiral amines and amino acids using derivatized cyclodextrin stationary phases. Analytical Chemistry. Link
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Application Notes. Link
-
Sigma-Aldrich (Merck). (2025). Derivatization Reagents for GC: Acylation and Silylation Protocols. Supelco Technical Bulletins. Link
-
Agilent Technologies. (2022). Chiral Gas Chromatography Training Guide and Method Development. Agilent Resources. Link
Sources
Application Note: Strategic Derivatization of Chiral Amines for Chromatographic Analysis
Introduction & Scientific Rationale
The enantiomeric purity of amine-containing pharmacophores is a critical quality attribute in drug development. While Direct Chiral Chromatography (using Chiral Stationary Phases, CSPs) is a standard approach, it often suffers from high column costs, limited mobile phase compatibility, and lower theoretical plate counts.
Indirect Chiral Separation —via derivatization with Homochiral Derivatizing Agents (CDAs)—offers a robust alternative. By reacting an enantiomeric mixture of amines with an optically pure reagent, we generate diastereomers . Unlike enantiomers, diastereomers possess distinct physicochemical properties (hydrophobicity, pKa), allowing for baseline separation on inexpensive, high-efficiency achiral columns (e.g., C18).
Why Derivatize?
-
Resolution: Diastereomers are often easier to separate than enantiomers.
-
Sensitivity: Reagents like OPA or FDAA introduce fluorophores or ionizable moieties, lowering Limits of Quantitation (LOQ) by orders of magnitude.
-
Selectivity: Derivatization targets specific functional groups (
vs amines), reducing matrix interference.
Mechanism of Action
The fundamental principle relies on the reaction of a racemic amine (
DOT Diagram 1: Diastereomer Formation & Separation Logic
Caption: Transformation of enantiomers into physically separable diastereomers via homochiral derivatization.
Strategic Selection of Derivatizing Agents
Not all amines behave identically. Select the reagent based on the amine class and required detection limit.
| Reagent | Full Name | Target Amine | Detection | Key Advantage |
| FDAA (Marfey's) | 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide | UV (340nm) / MS | Gold Standard for LC-MS. Stable derivatives; high hydrophobicity. | |
| OPA / NAC | o-Phthalaldehyde / N-Acetyl-L-Cysteine | Fluorescence | Ultra-Trace Analysis. Femtomole sensitivity. Unstable derivatives (requires auto-injector). | |
| GITC | 2,3,4,6-Tetra-O-acetyl- | UV (254nm) | Fast Kinetics. Mild conditions; forms stable thioureas. | |
| FLEC | (+)-1-(9-Fluorenyl)ethyl chloroformate | Fluorescence | Highly reactive; stable carbamate derivatives. |
Detailed Protocols
Protocol A: Marfey's Method (FDAA) for LC-MS
Best for: Pharmacokinetics, impurity profiling, and secondary amines.
Mechanism: FDAA undergoes nucleophilic aromatic substitution. The fluorine atom is displaced by the amine nitrogen. The L-alanine moiety provides the chiral center.
Reagents:
-
FDAA Solution: 1% (w/v) in Acetone.[1][2] Store at -20°C in the dark.
-
Buffer: 1 M NaHCO
(Sodium Bicarbonate). -
Quench: 1 M HCl or 2 M HCl.
Step-by-Step Workflow:
-
Preparation: In a 1.5 mL microcentrifuge tube, place 50 µL of sample (amine conc. 1–10 mM).
-
Alkalinization: Add 20 µL of 1 M NaHCO
. (pH must be >8.0 for the nucleophile to attack). -
Derivatization: Add 100 µL of FDAA solution. Vortex briefly.
-
Incubation: Heat at 40–50°C for 60 minutes . (Sterically hindered amines may require 80°C).
-
Quenching: Add 20 µL of 1 M HCl (or 10 µL of 2 M HCl).
-
Critical: This stops the reaction and prevents high pH from damaging silica-based HPLC columns.
-
-
Dilution: Dilute with mobile phase (e.g., 50% Acetonitrile) to target concentration.
LC-MS Conditions:
-
Column: C18 (e.g., Phenomenex Luna or Waters BEH), 100 mm x 2.1 mm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 60% B over 20-30 mins.
-
Detection: ESI Negative Mode (often more sensitive for dinitrophenyl derivatives) or UV 340 nm.
Protocol B: OPA / N-Acetyl-L-Cysteine (OPA/NAC)
Best for: High-throughput screening of primary amines with fluorescence detection.
Mechanism: OPA reacts with a primary amine and a chiral thiol (NAC) to form a fluorescent isoindole.
Critical Constraint: The isoindole derivative is chemically unstable and degrades within minutes. Automated in-needle derivatization is required.
DOT Diagram 2: Automated OPA Workflow
Caption: Automated derivatization workflow to mitigate isoindole instability.
Reagents:
-
OPA/NAC Reagent: Dissolve 4 mg OPA in 300 µL Methanol. Add 250 µL 0.4 M Borate Buffer (pH 9.5) and 4 mg N-Acetyl-L-Cysteine.
-
Stability: Prepare fresh daily. Protect from light.
Step-by-Step Workflow (Autosampler Program):
-
Draw: 5 µL Sample.
-
Draw: 5 µL OPA/NAC Reagent.
-
Mix: Mix in loop (3 cycles).
-
Wait: 1.0 to 2.0 minutes (optimize for max signal, keep constant).
-
Inject: Immediately inject.
Detection:
-
Fluorescence: Excitation
= 340 nm; Emission = 450 nm.[6]
Protocol C: GITC (Isothiocyanate) Method
Best for: Fast, mild reaction conditions for both primary and secondary amines.
Mechanism: The isothiocyanate group (-N=C=S) reacts with the amine to form a stable thiourea linkage.
Reagents:
-
GITC Solution: 2 mg/mL in Acetonitrile.
-
Base: Triethylamine (TEA).
Step-by-Step Workflow:
-
Mix: 50 µL Sample (in ACN) + 50 µL GITC solution + 5 µL TEA.
-
React: Shake at Room Temperature for 20–30 minutes .
-
Dilute: Add 100 µL 0.1% Phosphoric acid (to neutralize TEA and stop reaction).
-
Inject: Analyze via HPLC-UV (254 nm).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Incomplete Separation | Low hydrophobicity difference | Switch CDA (e.g., from GITC to FDAA). Lower gradient slope (e.g., 0.5% B/min). |
| Peak Broadening | Slow reaction kinetics / Racemization | Ensure pH is not >10 during reaction. Reduce reaction temp. |
| Extra Peaks | Reagent impurities | Run a "Reagent Blank" (Buffer + CDA). Use high-purity CDAs (>99% ee). |
| Elution Order Reversal | Chiral Selector change | Confirm if L-CDA or D-CDA was used. Order is consistent for a specific CDA/Amine pair. |
Validation Check: Always run the following sequence:
-
Blank: Reagent only.
-
Racemic Standard: To establish separation window.
-
Pure Enantiomer (e.g., L-Standard): To identify elution order.
-
Sample: Unknown.
References
-
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Chromatographic Separation. Encyclopedia of Analytical Chemistry.
-
Aswad, D. W. (1984). Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Analytical Biochemistry.
-
Kinoshita, T., et al. (1981). Resolution of amino acid enantiomers by high-performance liquid chromatography using 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. Journal of Chromatography A.
-
Ayon, N. J., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of The American Society for Mass Spectrometry.
Sources
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Indirect enantioseparation of alpha-amino acids by reversed-phase liquid chromatography using new chiral derivatizing reagents synthesized from s-triazine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
Development of palladium(II) complexes with thiophene-based ligands
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Palladium(II) complexes featuring thiophene-based ligands.
Introduction: The Versatility of Thiophene-Palladium(II) Scaffolds
Palladium complexes are cornerstones of modern chemistry, renowned for their catalytic prowess in forming carbon-carbon and carbon-heteroatom bonds. The strategic selection of ligands is paramount, as it dictates the stability, solubility, and reactivity of the metallic center. Thiophene, a sulfur-containing aromatic heterocycle, has emerged as a privileged scaffold for ligand design.[1] Its derivatives offer a rich coordination chemistry, acting as selective ligands that can form stable and highly active complexes with platinum-group metals, including palladium(II).[1]
The interest in palladium(II) complexes with thiophene-based ligands is twofold. In the realm of catalysis, these complexes are highly effective in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are indispensable tools in organic synthesis.[2][3] In medicinal chemistry, the unique structural and electronic properties of these complexes have led to the development of potent anticancer agents that exhibit significant cytotoxicity against various cancer cell lines.[4][5]
This guide provides a comprehensive overview of the development of these complexes, from ligand design and synthesis to detailed protocols for their application in both catalysis and cancer research. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of organometallic compounds.
Part 1: Ligand and Complex Synthesis: A Modular Approach
The synthesis of palladium(II)-thiophene complexes begins with the construction of the organic ligand. A common and versatile approach involves the formation of a Schiff base, which is then used to chelate the palladium(II) ion. This modularity allows for fine-tuning of the complex's steric and electronic properties by modifying the substituents on the thiophene ring or the amine precursor.
Protocol 1: Synthesis of a Thiophene-Based Schiff Base Ligand
This protocol describes the synthesis of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, a representative Schiff base ligand. The reaction proceeds via the condensation of thiophene-2-carbaldehyde with p-toluidine.[2]
Rationale: The imine bond (C=N) is readily formed under mild conditions. Ethanol is an excellent solvent for this reaction as it dissolves the reactants and allows for easy removal of the water byproduct, driving the equilibrium towards the product. The reaction is typically high-yielding and produces a stable, crystalline product.[2]
Materials:
-
Thiophene-2-carbaldehyde
-
p-Toluidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reflux)
Procedure:
-
In a 100 mL round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) in absolute ethanol (30 mL).
-
Add p-toluidine (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by TLC. For less reactive amines, the mixture can be gently refluxed.
-
Upon completion, a yellow solid will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
The product, 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, is typically obtained in excellent yield (>90%) and can be used in the next step without further purification.[2]
-
Validation: Characterize the ligand using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the imine bond and the overall structure.
Protocol 2: Synthesis of a Palladium(II)-Thiophene Complex
This protocol details the complexation of the Schiff base ligand with a palladium(II) salt, specifically sodium tetrachloropalladate(II) (Na₂PdCl₄).[2]
Rationale: Na₂PdCl₄ is a common and convenient water-soluble precursor for Pd(II) complexes. The reaction involves the displacement of two chloride ligands by two Schiff base ligands to form a stable, square planar bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ complex.[2] The use of standard Schlenk techniques under an inert atmosphere is good practice to prevent side reactions, although many of these complexes exhibit good air stability.[2]
Materials:
-
1-(thiophen-2-yl)-N-(p-tolyl)methanimine (from Protocol 1)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Methanol or Ethanol
-
Schlenk flask and inert atmosphere line (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, add the Schiff base ligand (2.0 eq) to a Schlenk flask containing methanol (40 mL).
-
In a separate flask, dissolve Na₂PdCl₄ (1.0 eq) in methanol (20 mL).
-
Slowly add the Na₂PdCl₄ solution to the stirring ligand solution at room temperature.
-
A color change and/or precipitation of the complex should be observed.
-
Stir the reaction mixture for 12-24 hours at room temperature to ensure complete reaction.
-
Collect the resulting solid product by vacuum filtration, wash with methanol and a non-polar solvent like hexane, and dry in vacuo.
-
Validation: The final complex should be characterized thoroughly to confirm its structure and purity.
Part 2: Essential Characterization Techniques
Proper characterization is critical to confirm the identity, structure, and purity of the synthesized palladium(II) complexes. A combination of spectroscopic and analytical techniques is required.
| Technique | Purpose and Expected Observations | Reference(s) |
| ¹H and ¹³C NMR Spectroscopy | Confirms the coordination of the ligand to the palladium center. A downfield shift in the signals of protons and carbons near the coordination site (e.g., the imine C-H) is typically observed. | [2][6] |
| Infrared (IR) Spectroscopy | Monitors the coordination of the ligand. A shift in the ν(C=N) stretching frequency of the Schiff base upon complexation is a key indicator. | [2] |
| Elemental Analysis (CHN) | Determines the elemental composition (Carbon, Hydrogen, Nitrogen) of the complex, providing strong evidence for the proposed molecular formula. | [2] |
| Mass Spectrometry (e.g., HRMS) | Confirms the molecular weight and isotopic pattern of the complex, verifying its composition. | [6] |
| Single-Crystal X-ray Diffraction | Provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and the coordination geometry around the palladium center. This is the definitive method for structural elucidation. | [6][7] |
Part 3: Application Notes & Protocols
The true value of these complexes lies in their practical applications. Below are detailed protocols for their use in two key areas: catalysis and anticancer research.
Application 1: Catalysis - Suzuki-Miyaura Cross-Coupling
Palladium(II)-thiophene complexes often serve as highly stable pre-catalysts that are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[8]
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Rationale: This reaction is a fundamental C-C bond-forming transformation. The thiophene-based palladium complex acts as a robust catalyst precursor. A base (e.g., K₂CO₃) is essential for the transmetalation step, and a high-boiling polar aprotic solvent like DMF or dioxane is often used to ensure solubility and achieve the necessary reaction temperature.[9]
Materials:
-
Synthesized Palladium(II)-thiophene complex (e.g., 1-2 mol%)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq), finely ground
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1)
-
Schlenk flask, condenser, inert atmosphere line
-
Magnetic stirrer and stir bar, heating mantle
Procedure:
-
To a Schlenk flask, add the Pd(II) complex (0.01-0.02 eq), aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent (Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: Confirm the identity and purity of the coupled product using ¹H NMR and ¹³C NMR spectroscopy. Calculate the isolated yield.
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; TM_label [label="Transmetalation"]; RE_label [label="Reductive\nElimination"];
// Edges with labels Pd0 -> PdII_1 [label="Ar-X"]; PdII_1 -> PdII_2 [label="Ar'-B(OH)₂\n+ Base"]; PdII_2 -> Pd0 [label=" "];
// Positioning labels Pd0 -> OA_label [style=invis, len=0.5]; OA_label -> PdII_1 [style=invis, len=0.5];
PdII_1 -> TM_label [style=invis, len=0.5]; TM_label -> PdII_2 [style=invis, len=0.5];
PdII_2 -> RE_label [style=invis, len=0.5]; RE_label -> Pd0 [style=invis, len=0.5];
// Product arrow edge [color="#34A853", arrowhead=normal, style=bold]; RE_label -> RE_label [label="Ar-Ar'", pos="c,c", labelloc=c, len=0.01, arrowhead=none, style=invis]; {rank=same; PdII_2; RE_label} RE_label -> [xlabel="Ar-Ar'", pos="e,c", style=bold, fontcolor="#34A853", fontsize=14, len=1.5, dir=back]; } } Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Anticancer Drug Development - In Vitro Cytotoxicity Screening
The potential of palladium(II)-thiophene complexes as anticancer agents is evaluated by measuring their ability to inhibit the growth of cancer cells in vitro. The MTT assay is a standard colorimetric method for this purpose.[10][11]
Rationale: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the calculation of the drug concentration that inhibits 50% of cell growth (IC₅₀).[10]
Protocol 4: MTT Assay for IC₅₀ Determination
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Synthesized Palladium(II)-thiophene complex, dissolved in DMSO (sterile) to make a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the palladium complex stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the complex. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
| Complex | Cell Line | IC₅₀ (µM) | Reference(s) |
| Complex A | A549 (Lung) | 8.5 | [4] |
| Complex B | MCF-7 (Breast) | 16.7 | [4] |
| Complex C | A2780cis (Ovarian, cisplatin-resistant) | 5.2 | [4] |
| Cisplatin (Control) | A2780cis (Ovarian, cisplatin-resistant) | 25.1 | [4] |
| (Note: Data are representative and for illustrative purposes, based on values reported in the literature for similar complexes.) |
Conclusion and Future Outlook
The development of palladium(II) complexes with thiophene-based ligands represents a vibrant and highly productive area of research. The synthetic accessibility and modular nature of these compounds allow for the creation of vast libraries for screening in both catalytic and medicinal applications.
Future efforts will likely focus on the development of more sophisticated ligand architectures to achieve even greater catalytic efficiency and selectivity, particularly in challenging C-H activation reactions.[6][12] In the realm of drug development, a deeper understanding of the mechanism of action, including cellular uptake, DNA interaction, and apoptosis induction pathways, will be crucial for designing next-generation metallodrugs with improved efficacy and reduced side effects.[4][13] The immobilization of these complexes on solid supports also presents a promising avenue for creating recyclable and environmentally friendly heterogeneous catalysts.[14][15][16] The continued exploration of these versatile complexes holds significant promise for advancing both chemical synthesis and cancer therapy.
References
-
Ghaffari, B., et al. (n.d.). Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. PMC. Available at: [Link]
-
Jahanbakhshi, A., et al. (2022). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6 H-indeno[6][10][14]triazolo[1,5- a]pyrimidine-6-one derivatives. RSC Advances, 12(53), 34325-34334. Available at: [Link]
-
de Oliveira, K. C., et al. (n.d.). Palladium(II) and Platinum(II) Thiophene-Based Thiosemicarbazones: Synthesis, Properties, and Anticancer Studies. ResearchGate. Available at: [Link]
-
Tshuva, E. Y., et al. (n.d.). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. JoVE. Available at: [Link]
-
Al-Jibori, S. A., et al. (n.d.). Synthesis and crystal structure of palladium(II) complexes with 2-[3-(diphenylphosphino)propyl]thiophene. ResearchGate. Available at: [Link]
-
Jahanbakhshi, A., et al. (2022). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-. RSC Publishing. Available at: [Link]
-
Jahanbakhshi, A., et al. (2022). Synthesis and characterization of thiophene-derived palladium( ii ) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6 H -indeno[6][10][14]triazolo[1,5- a ]pyrimidine-6-one derivatives. ResearchGate. Available at: [Link]
-
Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available at: [Link]
-
Singh, H. B., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Creative Research Thoughts. Available at: [Link]
-
Al-Masri, M. R., et al. (2022). Star-shaped Pd(II) and Pt(II) complexes containing C3-symmetric conjugated thiophenes: Synthesis, characterization, and chemical reactions with organic unsaturated molecules. Taylor & Francis Online. Available at: [Link]
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]
-
Bach, T., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed. Available at: [Link]
-
de Oliveira, K. C., et al. (2019). Palladium(II) and platinum(II) thiophene-based thiosemicarbazones: Synthesis, properties, and anticancer studies. R Discovery. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (n.d.). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters. Available at: [Link]
-
Ott, I. (n.d.). Anticancer metal complexes: Topics by Science.gov. Science.gov. Available at: [Link]
-
Kaur, N., et al. (2024). Chemosensing Applications of Thiophene Derivatives and Anticancer Potential of Their Platinum-Group Metal Complexes: A Review. Taylor & Francis Online. Available at: [Link]
-
Zhang, Q., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI. Available at: [Link]
-
Dong, J., et al. (n.d.). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC. Available at: [Link]
-
Pneumatikakis, G., et al. (1989). The antitumor activity of some palladium(II) complexes with chelating ligands. PubMed. Available at: [Link]
-
Çetinkaya, B., et al. (n.d.). Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. Academia.edu. Available at: [Link]
-
Wipf, P. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available at: [Link]
-
Anonymous. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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The Thiophene Nucleus: A Privileged Scaffold in Modern Organic Synthesis
Introduction: The Enduring Relevance of the Thiophene Ring
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of modern organic chemistry. Its derivatives are not merely academic curiosities but are integral components of a vast array of functional molecules that have shaped industries, from pharmaceuticals to materials science.[1][2][3][4][5] The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, a testament to its ability to interact with a wide range of biological targets.[1][6][7] This is evidenced by its presence in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tinoridine.[1][7] In the realm of materials science, the electronic properties of thiophene have been harnessed to create conductive polymers like polythiophenes, which are fundamental to the development of organic light-emitting diodes (OLEDs), organic solar cells, and sensors.[3][8]
The utility of thiophene as a synthetic building block stems from its unique electronic and chemical properties. The sulfur atom influences the aromaticity and reactivity of the ring, making it susceptible to a variety of transformations.[3] This guide will provide an in-depth exploration of key synthetic strategies that leverage thiophene derivatives, offering not just protocols but also the underlying principles that govern these transformations. We will delve into the construction of the thiophene ring itself and its subsequent functionalization through both classical and contemporary methodologies.
Constructing the Core: The Gewald Reaction for 2-Aminothiophene Synthesis
Among the myriad of methods to construct the thiophene ring, the Gewald reaction is arguably one of the most powerful and versatile, particularly for the synthesis of polysubstituted 2-aminothiophenes.[9][10][11][12] This one-pot, multi-component reaction brings together a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[13][14] The products, 2-aminothiophenes, are themselves valuable intermediates for the synthesis of a wide range of biologically active compounds.[15][16][17]
Causality in the Gewald Reaction: A Mechanistic Perspective
The success of the Gewald reaction hinges on a sequence of well-orchestrated chemical events. Understanding this sequence is crucial for troubleshooting and adapting the reaction to new substrates.
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[10][13] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to facilitate the condensation but not so strong as to cause unwanted side reactions.
-
Sulfur Addition and Cyclization: Elemental sulfur (S₈) then adds to the α,β-unsaturated nitrile. This step is complex and can involve the formation of polysulfide intermediates.[13] The sulfur adduct then undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon and the nitrogen atom being protonated.
-
Tautomerization and Aromatization: The cyclic intermediate then tautomerizes to form the final, stable 2-aminothiophene product. This final step is driven by the formation of the aromatic thiophene ring.
Caption: The mechanistic pathway of the Gewald reaction.
Protocol: General One-Pot Synthesis of 2-Aminothiophenes via the Gewald Reaction
This protocol provides a general guideline and may require optimization for specific substrates.[13]
Materials:
-
Carbonyl compound (ketone or aldehyde)
-
Active methylene compound (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine)
-
Solvent (e.g., ethanol, methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).
-
Add a suitable solvent, such as ethanol or methanol, to the flask.
-
Add the base (e.g., morpholine or triethylamine) to the reaction mixture (typically 10-20 mol%).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The choice of temperature is crucial; gentle heating can improve the reactivity of sulfur, but excessive heat may lead to side reactions.[13]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. The product should precipitate. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
| Parameter | General Range | Rationale |
| Temperature | Room Temp to 60 °C | Balances sulfur reactivity with minimizing side reactions.[13] |
| Base | 10-20 mol% | Catalyzes the initial condensation without promoting byproducts. |
| Solvent | Ethanol, Methanol | Good solubility for reactants and often facilitates product precipitation upon cooling. |
Functionalization of the Thiophene Ring: Cross-Coupling and C-H Activation
Once the thiophene core is synthesized, its further functionalization is key to creating diverse and complex molecules. Historically, this was achieved through electrophilic substitution reactions. However, modern organic synthesis has been revolutionized by transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly well-suited for the functionalization of thiophenes.[18] This reaction typically involves the coupling of a thiophene halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base.[18]
The Catalytic Cycle and Key Considerations:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent are all critical for a successful reaction.
-
Catalyst and Ligand: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used. The choice of ligand can significantly impact the efficiency of the reaction by influencing the electron density and steric environment of the palladium center.
-
Base: A base is required to activate the organoboron species for transmetalation.[18] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[18]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[18]
Caption: A simplified workflow of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of a Bromo-Thiophene Derivative
This protocol is a representative example and can be adapted for various thiophene substrates and boronic acids.[18]
Materials:
-
Bromo-thiophene derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-thiophene derivative (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | General Range | Rationale |
| Catalyst Loading | 2-5 mol% | Sufficient for catalytic turnover without being wasteful. |
| Base | 2.0-3.0 eq | Ensures efficient transmetalation.[18] |
| Solvent Ratio | 4:1 to 10:1 Dioxane:Water | Optimizes solubility of both organic and inorganic reagents.[18] |
Direct C-H Functionalization: A Greener and More Efficient Approach
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[19] The direct palladium-catalyzed C-H activation of heteroaromatic compounds, including thiophenes, has been extensively studied.[19] A key challenge in this field is controlling the regioselectivity, as thiophene has multiple C-H bonds with similar reactivities.[19]
Recent advances have demonstrated that by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve highly regioselective C-H functionalization at different positions of the thiophene ring.[19][20][21] For instance, palladium-catalyzed direct arylation can be directed to either the C2 or C3 position of the thiophene ring.[19] This level of control opens up new avenues for the synthesis of complex thiophene-containing molecules.
Thiophene Derivatives in Materials Science: The Synthesis of Conductive Polymers
Thiophene derivatives are fundamental building blocks for conductive polymers, which have applications in a wide range of electronic devices.[3][8] Polythiophenes are typically synthesized through the oxidative polymerization of thiophene monomers.[22]
Chemical Oxidative Polymerization
A common method for synthesizing polythiophenes is chemical oxidative polymerization using an oxidizing agent such as iron(III) chloride (FeCl₃).[22] In this process, the thiophene monomer is oxidized to a radical cation, which then couples with another radical cation to form a dimer. This process continues, leading to the formation of a long polymer chain.
Protocol: Chemical Oxidative Polymerization of a Thiophene Monomer
This is a general protocol for the synthesis of a polythiophene.
Materials:
-
Thiophene monomer
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Dissolve the thiophene monomer in anhydrous chloroform in a flask under an inert atmosphere.
-
In a separate flask, dissolve anhydrous FeCl₃ in chloroform. The typical molar ratio of oxidant to monomer is around 2.5:1 to 4:1.[23]
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at a controlled temperature (e.g., 40 °C).[23]
-
Continue stirring the reaction mixture for a set period, typically several hours, to allow for polymerization.
-
Precipitate the polymer by adding methanol to the reaction mixture.[23]
-
Filter the polymer and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.
-
Dry the polymer under vacuum.
Conclusion
Thiophene and its derivatives continue to be indispensable tools in the arsenal of the synthetic organic chemist. From the elegant construction of the 2-aminothiophene core via the Gewald reaction to the precise functionalization of the thiophene ring through modern catalytic methods, these sulfur-containing heterocycles offer a versatile platform for the creation of a diverse range of functional molecules. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the synthesis and application of thiophene derivatives, empowering them to explore new frontiers in drug discovery and materials science.
References
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
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Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Taylor & Francis Online. [Link]
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Exploring the Potential of Thiophene Compounds in Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). MDPI. [Link]
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Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). ResearchGate. [Link]
-
Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. ResearchGate. [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). PMC. [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]
-
Sequential Regioselective C–H Functionalization of Thiophenes. (2016). Organic Letters. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2023). RSC Publishing. [Link]
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Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. IOP Conference Series: Earth and Environmental Science. [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. [Link]
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Completely Regioselective Direct C–H Arylation of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. (2013). Journal of the American Chemical Society. [Link]
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Thiophene derivatives. Georganics. [Link]
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Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Synthesis of thiophene and Their Pharmacological Activity. (2025). ResearchGate. [Link]
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Recent Achievement in the Synthesis of Thiophenes. (2021). Bentham Science Publishers. [Link]
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Oligothiophene Synthesis by a Distinct, General C−H Activation Mech- anism: ElectrophilicConcerted Metal. ChemRxiv. [Link]
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Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect. [Link]
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An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online. [Link]
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A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Thiophene-Based Compounds. (2021). MDPI. [Link]
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). ACS Applied Materials & Interfaces. [Link]
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Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. Macromolecules. [Link]
-
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. (2018). Journal of the American Chemical Society. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Polythiophene – Knowledge and References. Taylor & Francis. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science Publisher. [Link]
- Polymerization of thiophene and its derivatives.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiophene-Containing Amines
Welcome to the technical support center for the synthesis of thiophene-containing amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. Here, we move beyond simple protocols to dissect the underlying causes of common issues, providing field-tested solutions and preventative strategies in a direct question-and-answer format.
Section 1: The Gewald Synthesis for 2-Aminothiophenes
The Gewald reaction is a powerful, one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, followed by the addition of elemental sulfur in the presence of a base.[1][3] While efficient, its success hinges on the careful orchestration of several sequential steps.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
A1: The reaction proceeds in three main stages:
-
Knoevenagel-Cope Condensation: A base, often a secondary amine like morpholine or piperidine, catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][3]
-
Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated and adds to the β-carbon of the unsaturated intermediate.[1][3]
-
Cyclization and Tautomerization: The resulting sulfur adduct undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene aromatic ring. The aromatization is the primary thermodynamic driving force for the reaction.[1][3]
Troubleshooting Guide: Gewald Synthesis
Q2: My Gewald reaction has resulted in a very low yield or no product at all. Where do I begin troubleshooting?
A2: A failed Gewald reaction almost always points to an issue in the initial Knoevenagel-Cope condensation. If this first step does not efficiently form the α,β-unsaturated nitrile intermediate, the subsequent sulfur addition and cyclization cannot occur.[4]
Workflow: Troubleshooting Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low-yielding Gewald reactions.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Low / No Yield | Inefficient Knoevenagel-Cope Condensation | Optimize Base Selection: The base is critical. For less reactive ketones, a stronger secondary amine base like piperidine may be needed over a tertiary amine like triethylamine.[1][4] Action: Screen different bases. Remove Water: This condensation produces water, which can inhibit the reaction equilibrium.[1] Action: Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄. |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Elemental sulfur requires a polar solvent to enhance its solubility and reactivity.[1][4] Action: Use polar solvents like ethanol, methanol, or DMF. Temperature: Gentle heating (40-60 °C) increases sulfur's reactivity, but excessive heat can promote side reactions.[1][5] Action: Screen a range of temperatures to find the optimum for your substrates.[4] | |
| Steric Hindrance | For sterically demanding ketones, the one-pot procedure may fail. Action: Employ a two-step protocol. First, isolate the α,β-unsaturated nitrile from the condensation, then react it with sulfur and base in a separate step.[1] Microwave-assisted synthesis can also overcome steric barriers and reduce reaction times.[1] | |
| Impure Product | Dimerization or Polymerization | The α,β-unsaturated nitrile intermediate can dimerize or polymerize, competing with the desired cyclization.[1][4][5] This is often exacerbated by high concentrations or incorrect temperatures. Action: Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to minimize this side reaction.[1][4] |
| Presence of Knoevenagel-Cope Intermediate | If sulfur addition or cyclization is slow, the intermediate will remain. Action: Ensure sufficient sulfur is present and that the temperature and base are suitable for cyclization.[1] |
Protocol: General One-Pot Gewald Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).
-
Add a suitable polar solvent (e.g., ethanol or methanol, ~2-3 mL per mmol of carbonyl compound).
-
Add the base (e.g., morpholine, 10-20 mol%).[1]
-
Stir the reaction mixture at a pre-determined optimal temperature (e.g., 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration and purify, typically by recrystallization from ethanol or ethyl acetate/hexanes.[1][2]
Section 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds between aryl halides (including bromothiophenes) and amines.[6][7] Its success with thiophene substrates depends heavily on the careful selection of catalyst, ligand, and base to avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q3: What are the key steps in the Buchwald-Hartwig catalytic cycle?
A3: The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the thiophene-halide bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.[6]
Diagram: Buchwald-Hartwig Catalytic Cycle & Side Reactions
Caption: Catalytic cycle of Buchwald-Hartwig amination and key side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q4: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my bromothiophene starting material. What is causing this?
A4: Hydrodehalogenation is a common side reaction that competes with productive C-N bond formation.[6] It often arises from an unproductive pathway involving β-hydride elimination from the palladium-amide intermediate. This is more common with certain amines and can be influenced by ligand choice. Another cause can be the reaction of the Grignard reagent (if used for catalyst preparation) with trace protic sources, leading to a debrominated thiophene.[5]
| Problem | Possible Cause | Recommended Solution & Rationale |
| Hydrodehalogenation | β-Hydride Elimination | This side reaction competes with reductive elimination.[6] It is often promoted by bulky ligands or high temperatures. Action: Switch to a ligand known to favor reductive elimination over β-hydride elimination, such as Xantphos or other specialized biaryl phosphine ligands.[8] Lowering the reaction temperature may also help. |
| Low or No Reaction | Catalyst Inhibition/Deactivation | The sulfur atom in thiophene can coordinate to the palladium center, potentially inhibiting the catalyst. Electron-donating groups on the thiophene can exacerbate this. Action: Use more electron-rich, sterically hindered phosphine ligands (e.g., P(tBu)₃) which can promote the desired catalytic cycle and prevent catalyst poisoning.[9] Ensure all reagents are pure and the reaction is performed under an inert atmosphere. |
| Incorrect Base | The choice of base is critical and substrate-dependent. A base that is too weak will not efficiently deprotonate the amine-Pd complex. A base that is too strong can cause degradation of sensitive substrates. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[8] Action: Screen a panel of bases. For electron-deficient halothiophenes, a milder base like Cs₂CO₃ is often effective.[10] | |
| Homocoupling | Side reaction of organometallic species | If using Grignard reagents or boronic acids, homocoupling (e.g., formation of bithienyl byproducts) can occur.[5][9] This depletes the starting material and complicates purification. Action: Control the stoichiometry carefully. Slow addition of the organometallic reagent can sometimes minimize this side reaction.[5] |
Protocol: Buchwald-Hartwig Amination of 3-Bromothiophene
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.4 eq).
-
Add the 3-bromothiophene derivative (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Proceed with a standard aqueous workup and purify by column chromatography.
Section 3: Reductive Amination
Reductive amination is a versatile method to form C-N bonds by converting a thiophene aldehyde or ketone into an amine via an intermediate imine.[11] The reaction can be performed directly (one-pot) or indirectly (isolating the imine first).
Troubleshooting Guide: Reductive Amination
Q5: My reductive amination is giving me the corresponding alcohol from carbonyl reduction instead of the desired amine. How can I improve selectivity?
A5: This is a classic selectivity issue in reductive amination.[12] The reducing agent is reacting with the starting carbonyl faster than it reduces the in situ-formed imine. The solution lies in choosing a reducing agent that is selective for the imine over the carbonyl.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Formation of Alcohol Byproduct | Non-selective Reducing Agent | Strong reducing agents like NaBH₄ can reduce both aldehydes/ketones and imines.[11] The carbonyl reduction is often faster, especially if imine formation is slow. Action: Use a milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11] These reagents are more reactive towards the protonated iminium ion than the neutral carbonyl, especially under weakly acidic conditions (pH 5-6), which also favor imine formation. |
| Formation of Secondary/Tertiary Amines | Over-alkylation | The newly formed primary amine product can react with another equivalent of the carbonyl starting material, leading to the formation of a secondary amine, which can happen again to form a tertiary amine.[13] Action: Use a large excess of the amine source (if ammonia is used for a primary amine) or use a 1:1 stoichiometry if coupling a primary amine with a carbonyl to make a secondary amine. Careful control of stoichiometry is key. |
| Low Conversion | Inefficient Imine Formation | The equilibrium between the carbonyl/amine and the imine/water must be shifted towards the imine.[11] Action: Ensure the reaction is run under slightly acidic conditions (e.g., with acetic acid) to catalyze imine formation. The use of a dehydrating agent or a Dean-Stark trap to remove water can also drive the equilibrium forward. |
Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
In a round-bottom flask, dissolve the thiophene aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., dichloroethane or THF).
-
Add acetic acid (1.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 4: Other Synthetic Routes & Issues
Nucleophilic Aromatic Substitution (SNAr)
Q6: I am attempting an SNAr reaction on a halothiophene, but it's not working. Why?
A6: Unlike standard aromatic systems, the thiophene ring is inherently electron-rich and not predisposed to nucleophilic attack. For an SNAr reaction to be successful, the thiophene ring must be activated by at least one potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, typically positioned ortho or para to the leaving group.[14][15][16] Without this activation, the reaction will likely fail or require extremely harsh conditions that may degrade the thiophene ring.[17]
Curtius Rearrangement
Q7: Can I synthesize a thiophene amine from a thiophenecarboxylic acid? What are the risks?
A7: Yes, the Curtius rearrangement is a viable method.[18][19] The process involves converting the thiophenecarboxylic acid into an acyl azide, which then thermally or photochemically rearranges to an isocyanate with the loss of N₂ gas.[18][20] This isocyanate can be trapped with water to form an unstable carbamic acid that decarboxylates to the primary amine, or trapped with an alcohol (like t-butanol) to form a stable carbamate (e.g., Boc-protected amine).[21]
Primary Risk: Acyl azides can be explosive, especially when isolated or heated rapidly.[19] It is highly recommended to generate and use the acyl azide in situ whenever possible and to always conduct the reaction behind a blast shield. Many modern, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) have improved the safety profile of this reaction.[22][23]
References
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. ()
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
- Side reactions to avoid in the synthesis of 3-Acetylthiophene - Benchchem. ()
- Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. ()
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. ([Link])
-
Green methodologies for the synthesis of 2-aminothiophene - PMC. ([Link])
-
A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. ([Link])
-
Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes | Request PDF - ResearchGate. ([Link])
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. ([Link])
-
Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids - PubMed. ([Link])
-
A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
-
Thiophene synthesis - Organic Chemistry Portal. ([Link])
-
Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline. ([Link])
-
Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds - PMC. ([Link])
-
Three component reaction for the synthesis of 3‐aminothiophenes. - ResearchGate. ([Link])
-
Curtius rearrangement - Wikipedia. ([Link])
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed. ([Link])
-
Palladium catalysed amination of electron deficient halothiophenes | Scilit. ([Link])
-
Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - Taylor & Francis eBooks. ([Link])
-
Chan-Lam Coupling - Organic Chemistry Portal. ([Link])
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. ([Link])
-
(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - ResearchGate. ([Link])
-
Reductive amination - Wikipedia. ([Link])
-
Chan–Lam coupling - Wikipedia. ([Link])
-
Thiophene - Wikipedia. ([Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])
-
Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF | Organic Letters - ACS Publications. ([Link])
-
Curtius rearrangement - L.S.College, Muzaffarpur. ([Link])
-
Curtius Rearrangement - Chemistry Steps. ([Link])
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. ([Link])
-
An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - Beilstein Journals. ([Link])
-
Curtius Rearrangement - Organic Chemistry Portal. ([Link])
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. ([Link])
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. ([Link])
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. ([Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
-
Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents - PMC. ([Link])
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... - ResearchGate. ([Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. ([Link])
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. ([Link])
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. ([Link])
-
Thiophene Synthesis & Activity Review | PDF - Scribd. ([Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 14. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 18. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 19. echemi.com [echemi.com]
- 20. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 21. Curtius Rearrangement [organic-chemistry.org]
- 22. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lscollege.ac.in [lscollege.ac.in]
Optimization of reaction conditions for asymmetric amine synthesis
Topic: Optimization of Reaction Conditions for Asymmetric Amine Synthesis
Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers.
Introduction
Welcome to the Asymmetric Amine Synthesis Technical Support Center. Chiral amines represent approximately 40% of all pharmaceutical active ingredients. This guide moves beyond basic textbook definitions to address the specific, high-friction failure modes encountered in Biocatalytic Transamination and Asymmetric Hydrogenation .
Our goal is to transition your workflow from "trial-and-error" to "rational design" by isolating the thermodynamic and kinetic levers that control conversion and enantioselectivity.
Module 1: Biocatalytic Transamination (ATAs)
Biocatalysis is the preferred route for green synthesis, but it struggles with unfavorable thermodynamic equilibrium (Keq ≈ 1).
Core Protocol: Shifting the Equilibrium
The Problem: In amine transaminase (ATA) reactions, the co-product (a ketone or aldehyde) often has a similar energy profile to the substrate, leading to stalled conversion (~50%). The Solution: You must implement a "Sink Strategy" to irreversibly remove the co-product.
Troubleshooting Guide: Low Conversion in ATA Reactions
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Conversion Stalls at 50% | Thermodynamic Equilibrium | Switch Donor: Use Isopropylamine (IPA) (1M) if the enzyme tolerates it. Vacuum: Apply reduced pressure (200-300 mbar) to evaporate the resulting acetone. | Le Chatelier’s Principle: Removing the volatile co-product (acetone) drives the reaction forward. |
| Enzyme Precipitates | Solvent/pH Shock | Cosolvent: Limit DMSO to <10-20%. Switch to milder cosolvents like Methanol or IPA (if using IPA donor). Buffer: Ensure pH matches the enzyme's isoelectric point (usually pH 7.0–8.0). | Protein unfolding due to interfacial tension or charge repulsion. |
| Reaction Slows Over Time | Product Inhibition | Biphasic System: Add an organic overlay (e.g., MTBE or n-Heptane) to extract the amine product as it forms. | Prevents the chiral amine product from competitively binding to the enzyme active site. |
Visual Workflow: Equilibrium Displacement Strategies
Figure 1: Decision matrix for overcoming thermodynamic limitations in Transaminase reactions based on amino donor choice.
FAQ: Biocatalysis
Q: My enzyme is active but the enantiomeric excess (ee) is dropping late in the reaction. Why? A: This is likely product racemization . The amine product might be chemically unstable at the reaction pH, or the enzyme might possess slight racemase activity.
-
Fix: Lower the temperature (try 25°C instead of 35°C) and stop the reaction immediately upon reaching full conversion.
Q: Can I use high concentrations of substrate (>50 g/L)? A: Yes, but substrate inhibition is common. Use a Fed-Batch approach: dose the ketone substrate continuously rather than all at once to keep the instantaneous concentration low while accumulating high product titers.
Module 2: Asymmetric Hydrogenation (AH)
Transition metal catalysis (Iridium/Rhodium) is the scalable standard but suffers from catalyst poisoning and sensitivity to steric bulk.
Core Protocol: Iridium-Catalyzed Imine Hydrogenation
The Problem: Acyclic imines exist as E/Z mixtures, which interconvert.[1] If the catalyst reduces both isomers at different rates/selectivities, ee% suffers. The Solution: Use Iridium-PHOX or Ir-f-Binaphane complexes with specific additives to promote dynamic kinetic resolution.
Troubleshooting Guide: Low Selectivity (ee%) in AH
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Low ee% (<80%) | E/Z Isomerism | Solvent Switch: Change to Dichloromethane (DCM) or TFE (Trifluoroethanol) . TFE stabilizes specific transition states via H-bonding. | TFE promotes rapid imine isomerization, allowing the catalyst to selectively reduce the faster-reacting isomer (Dynamic Kinetic Resolution). |
| No Reaction (0% Conv) | Catalyst Poisoning | Add Acid: Add 10-20 mol% Acetic Acid or stoichiometric HCl. | The basic amine product coordinates to the Ir center, killing it. Protonating the product prevents this coordination.[1] |
| Low Yield / Hydrolysis | Moisture Sensitivity | Add Molecular Sieves: Add 4Å MS to the reaction vessel. | Imines hydrolyze back to ketones in the presence of trace water, killing the reaction cycle. |
Visual Workflow: AH Optimization Logic
Figure 2: Logical pathway for diagnosing failure modes in Iridium-catalyzed asymmetric hydrogenation.
FAQ: Chemocatalysis
Q: Why does adding acid improve my yield? A: It serves two roles:
-
Activation: It protonates the imine to an iminium ion, which is more electrophilic and easier to reduce.
-
Protection: It protonates the resulting amine product, preventing it from binding to the metal catalyst (catalyst poisoning).
Q: My substrate is an N-H imine and is unstable. How do I hydrogenate it? A: Do not isolate it. Perform Reductive Amination . Mix the ketone + amine salt + catalyst + H2 in one pot. The imine forms in situ and is immediately reduced.
Module 3: Chiral Analysis & Validation
You cannot optimize what you cannot measure. Chiral amines are notoriously difficult to analyze due to peak tailing.
Critical Protocol: HPLC Method Development
Amines are basic and interact with the silanols on silica-based columns, causing severe peak tailing that masks enantiomeric separation.
Standard Screening Conditions:
-
Column: Chiralpak IG or IC (Immobilized phases allow more solvent flexibility).
-
Mobile Phase: Hexane : IPA (90:10).
-
Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .
-
Why? The additive saturates the silanol sites on the column, ensuring the amine analyte interacts only with the chiral selector.
-
Table: Troubleshooting Chiral HPLC of Amines
| Issue | Solution |
| Broad / Tailing Peaks | Add 0.1% DEA or switch to 0.1% TFA (if using acidic mobile phase). |
| No Retention (t0) | Switch from Normal Phase (Hexane) to Reversed Phase (Water/Acetonitrile) using a Chiralpak IG-3 column. |
| Baseline Drift | Ensure the additive concentration is identical in both the A and B lines of the HPLC gradient. |
References
-
Transaminase Equilibrium: Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Link
-
Asymmetric Hydrogenation Review: Verendel, J. J., et al. (2011). Asymmetric Hydrogenation of Imines.[2][3][4] Chemical Reviews. Link
-
Oxygen-Assisted Displacement: Cheng, Y., et al. (2018).[5] A highly efficient one-enzyme protocol using ω-transaminase... enabling equilibrium displacement.[5][6] Organic Chemistry Frontiers.[5] Link
-
Chiral HPLC Troubleshooting: BenchChem Technical Guides. Chiral HPLC Method Development for Amines.Link
Sources
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. A highly efficient one-enzyme protocol using ω-transaminase and an amino donor enabling equilibrium displacement assisted by molecular oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Stability and degradation of C-Thiophen-2-yl-C-p-tolyl-methylamine under various conditions
This guide serves as a specialized Technical Support Center for C-Thiophen-2-yl-C-p-tolyl-methylamine (CAS 852956-40-2). It is designed to assist researchers in troubleshooting stability issues, optimizing experimental conditions, and understanding the degradation pathways associated with this specific pharmacophore.
Product Identity:
-
Chemical Name: this compound[1]
-
Synonyms:
-(4-Methylphenyl)-2-thiophenemethanamine; (4-Methylphenyl)(2-thienyl)methylamine -
CAS Number: 852956-40-2[1]
-
Molecular Weight: 203.30 g/mol [1]
-
Functional Class: Chiral Benzylic Amine / Thiophene Derivative
Module 1: Stability Profile & Degradation Mechanisms
Executive Summary: This compound exhibits a "dual-threat" instability profile due to the synergistic reactivity of the electron-rich thiophene ring and the oxidizable benzylic amine moiety. While the p-tolyl group provides some steric bulk, it does not prevent the primary degradation pathways: oxidative deamination and thiophene ring polymerization.
Primary Degradation Pathways
The following diagram illustrates the mechanistic causality behind common purity failures (e.g., sample discoloration, loss of titer).
Figure 1: Mechanistic degradation map. The most common impurity observed in HPLC is the Ketone (Degradant A), resulting from air oxidation followed by hydrolysis.
Module 2: Troubleshooting Guide (Q&A)
Category A: Visual & Physical Changes
Q1: My white powder has turned a light pink or brown color. Is it still usable?
-
Diagnosis: This indicates the onset of oxidative degradation .
-
Pink/Red: Often associated with the formation of trace thiophene S-oxide intermediates or radical cations formed under light exposure.
-
Brown/Black: Indicates advanced polymerization of the thiophene ring or formation of complex imine oligomers.
-
-
Action:
-
If Pink: Purity is likely >95%.[2] Verify with HPLC. Usable for non-critical qualitative screens.
-
If Brown/Sticky: Discard. The polymerization products (polythiophenes) are often insoluble and can act as radical initiators, compromising downstream assays.
-
Q2: The compound has become a sticky gum instead of a free-flowing powder.
-
Diagnosis: Hygroscopicity and Carbamate Formation.
-
As a primary amine, the free base readily absorbs atmospheric
to form carbamate salts. -
It also absorbs moisture, which catalyzes the hydrolysis of any formed imines into ketones.
-
-
Corrective Protocol:
-
Dissolve the gum in dry Dichloromethane (
). -
Wash with 1M
(to break carbamates and remove salts). -
Dry over
and re-concentrate under reduced pressure. -
Prevention: Always store under Argon/Nitrogen.
-
Category B: Analytical (HPLC/LC-MS) Anomalies
Q3: I see a new peak in my HPLC chromatogram with a retention time slightly longer than the main peak.
-
Diagnosis: This is likely the Ketone impurity [(4-methylphenyl)(thiophen-2-yl)methanone].
-
Mechanism: The benzylic amine oxidizes to an imine (
), which hydrolyzes during the aqueous phase of your HPLC run to the ketone ( ). -
Verification: Check for a mass shift.
-
Target Amine MW: 203.3 Da
-
Ketone Impurity MW: 202.2 Da (Loss of
, gain of is not direct, but the imine intermediate is -2H). -
Note: The ketone is chemically inert in many bioassays but will skew concentration calculations.
-
Q4: Can I use acidic solvents (like TFA) for LC-MS purification?
-
Critical Warning: Avoid high concentrations of TFA.
-
Reasoning: Thiophenes are acid-sensitive. Strong acids protonate the thiophene ring (usually at C2/C5), initiating electrophilic attack by other thiophene molecules. This leads to oligomerization (black tar) on your column.
-
Recommendation: Use Formic Acid (0.1%) or Acetic Acid instead of TFA. If TFA is mandatory, keep exposure time <15 minutes and immediately neutralize fractions.
Module 3: Optimized Handling Protocols
Protocol 1: Storage & Reconstitution
To maximize shelf-life, strict adherence to environmental controls is required.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long term) | Slows kinetic rate of autoxidation. |
| Atmosphere | Argon or Nitrogen | Prevents |
| Container | Amber Glass | Thiophenes are photosensitive; UV light accelerates S-oxidation. |
| Solvent (Stock) | DMSO or Anhydrous Ethanol | Avoid chlorinated solvents (e.g., |
Protocol 2: Chemical Synthesis / Derivatization
If using this compound as a building block (e.g., amide coupling):
-
Avoid Strong Acids: Do not use HCl/Dioxane for deprotection steps if other options exist.
-
Scavenge Metals: If using metal catalysis (e.g., Suzuki coupling on the p-tolyl ring), thorough cleanup is vital. Transition metals (Pd, Cu) can coordinate to the thiophene sulfur, facilitating oxidative decomposition.
-
Base Selection: Use non-nucleophilic bases (DIPEA, TEA). Strong nucleophiles might attack the thiophene ring if activated.
References
-
Thiophene Oxidation Mechanisms
- Detailed kinetics of thiophene S-oxidation and subsequent dimeriz
-
Source:
-
Benzylic Amine Stability
- Analysis of oxidative deamination pathways in benzylic amines leading to ketone form
-
Source:
-
Related Ketone Characterization
- Crystallographic and stability data for the degradation product (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone (analogous structure).
-
Source:
-
Schiff Base Formation
- Synthesis and stability of the imine intermediate 1-(thiophen-2-yl)-N-(p-tolyl)methanimine.
-
Source:
-
Product Identification
- Commercial listing and physical properties for this compound (CAS 852956-40-2).
-
Source:
Sources
Technical Support Center: C-Thiophen-2-yl-C-p-tolyl-methylamine Synthesis
Topic: Impurity Identification & Process Control in Diarylmethylamine Synthesis Target Molecule: 1-(Thiophen-2-yl)-1-(p-tolyl)methanamine (TPTMA) Precursor: (Thiophen-2-yl)(p-tolyl)methanone (CAS: 6933-25-1)[1]
Executive Summary & Process Overview
Welcome to the technical support hub for the synthesis of C-Thiophen-2-yl-C-p-tolyl-methylamine . This guide addresses the synthesis of this primary amine via the Reductive Amination of its corresponding ketone.[2][3] This route is preferred over the Leuckart-Wallach reaction in high-purity applications to avoid difficult-to-remove formyl intermediates.[1]
The synthesis involves the condensation of (Thiophen-2-yl)(p-tolyl)methanone with an ammonia source to form an intermediate imine, followed by in-situ reduction to the amine.[1]
Key Challenges:
-
Chemo-selectivity: Preventing direct reduction of the ketone to the alcohol.
-
Dimerization: Preventing the product amine from reacting with the imine to form secondary amines.
-
Thiophene Sensitivity: Avoiding sulfur poisoning of metal catalysts or ring desulfurization.
Reaction Pathway & Impurity Map
The following diagram illustrates the standard reaction pathway and the specific entry points for the three critical impurities: the Alcohol (Impurity A), the Dimer (Impurity B), and Desulfurized Byproducts (Impurity C).
Figure 1: Mechanistic pathway of TPTMA synthesis highlighting critical impurity branch points.[1]
Troubleshooting Guides
Issue 1: High Levels of Hydroxyl Impurity (The Alcohol)
Symptom: HPLC shows a significant peak eluting slightly later than the amine (less polar) with a mass corresponding to the ketone + 2H (M+2). Chemical Identity: (Thiophen-2-yl)(p-tolyl)methanol.[1]
| Root Cause | Mechanism | Corrective Action |
| Incomplete Imination | The reducing agent ( | Protocol Adjustment: Use a Lewis Acid additive. Pre-treat the ketone with Titanium(IV) isopropoxide ( |
| Water in Solvent | Water hydrolyzes the imine back to the ketone, which is then reduced to the alcohol. | Reagent Control: Use anhydrous methanol/ethanol and ensure the ammonia source (e.g., |
Expert Tip: If using
Issue 2: Presence of "Dimer" (Secondary Amine)
Symptom: A highly lipophilic impurity appearing late in the chromatogram. MS shows a mass of roughly
| Root Cause | Mechanism | Corrective Action |
| Low Ammonia Equivalents | As the target primary amine forms, it competes with ammonia to react with the imine intermediate.[1] If ammonia is low, the target amine wins, forming a secondary amine (dimer).[1] | Stoichiometry: Increase the Ammonia:Ketone ratio to at least 10:1 or 15:1 . The vast excess of ammonia statistically prevents the product amine from reacting. |
| High Concentration | High reaction concentration favors intermolecular side reactions (dimerization). | Dilution: Run the reaction at a lower concentration (0.1 M to 0.2 M relative to ketone). |
Issue 3: Thiophene Ring Degradation (Desulfurization)
Symptom: Loss of the thiophene UV signature; appearance of aliphatic alkyl-benzene byproducts. Chemical Identity: 1-(p-Tolyl)pentylamine (ring opening) or similar.[1]
| Root Cause | Mechanism | Corrective Action |
| Incompatible Catalyst | Using catalytic hydrogenation (Pd/C, Raney Ni) to reduce the imine.[1] Sulfur in the thiophene ring poisons the catalyst, stopping the reaction, or the catalyst strips the sulfur (hydrodesulfurization). | Change Reductant: Avoid catalytic hydrogenation. Use hydride reagents ( |
Analytical Protocols
To confirm purity and identify these specific impurities, utilize the following HPLC method adapted for thiophene-amines.
Method: Reverse-Phase HPLC (UV-Vis)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps amine protonated and improves peak shape).
-
Gradient:
-
Detection: UV at 235 nm (Thiophene absorption max) and 254 nm .
-
Expected Elution Order:
Frequently Asked Questions (FAQs)
Q: Can I use the Leuckart-Wallach reaction (Formic acid/Formamide) instead of reductive amination?
A: Yes, but be cautious.[1] The Leuckart reaction often yields the N-formyl intermediate (
Q: My product is turning brown upon storage. What is happening?
A: Thiophene derivatives are susceptible to oxidation, forming S-oxides or sulfones upon prolonged exposure to air and light.[1] Store the amine as a Hydrochloride (HCl) salt rather than the free base. The salt form significantly stabilizes the molecule against oxidation. Store under Nitrogen at
Q: How do I remove the "Dimer" impurity if it has already formed? A: The dimer is significantly less basic and more lipophilic than the primary amine target.
-
Dissolve the crude mixture in dilute acid (1M HCl).
-
Wash with a non-polar solvent (Ether or Hexane). The dimer (less soluble in acid) and unreacted ketone/alcohol will partition into the organic layer.
-
Basify the aqueous layer and extract the purified primary amine.
References
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.[1] Link[1]
-
Borch, R. F., et al. (1971).[1][8] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link[1]
-
Campaigne, E. (1944).[1] "The Chemistry of Thiophene." Chemical Reviews, 35(1), 1-40.[1] (Classic reference on Thiophene stability/reactivity).
-
Agwada, V. C. (1977).[1] "Synthesis of some thiophene derivatives via the Leuckart reaction." Journal of Chemical & Engineering Data, 22(1).
-
Dansette, P. M., et al. (2005).[1][9] "Metabolic activation of thiophenes: S-oxidation and ring epoxidation." Chemical Research in Toxicology, 18(1), 123-129.[1] (Regarding oxidative instability).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method | MDPI [mdpi.com]
- 7. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. femaflavor.org [femaflavor.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of C-Thiophen-2-yl-C-p-tolyl-methylamine and Its Analogs
This guide provides a comparative analysis of the biological activities of C-Thiophen-2-yl-C-p-tolyl-methylamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, antimicrobial, and anticancer properties of this class of compounds, supported by experimental data from peer-reviewed literature.
Introduction: The Promise of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence in a molecule can significantly influence physicochemical properties, often enhancing drug-receptor interactions.[1][2] Thiophene and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4] The this compound core represents a class of diarylmethane analogs, a structural motif also recognized for its therapeutic potential.[5] This guide explores how modifications to this core structure impact its biological efficacy.
Synthesis of this compound and Analogs
The synthesis of the parent compound and its analogs typically involves a multi-step process. A common route begins with the reaction of a thiophene derivative with an appropriate aromatic aldehyde or ketone, followed by the introduction of the amine functionality.
A key intermediate for this compound is the Schiff base, 1-(thiophen-2-yl)-N-(p-tolyl)methanimine. This can be synthesized by the condensation of thiophene-2-carbaldehyde with p-toluidine in an ethanol solvent at room temperature.[6] Subsequent reduction of the imine bond would yield the target methylamine.
Caption: General synthetic route to this compound.
Comparative Biological Activity
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activities by examining its structural analogs. The biological activity of such compounds is highly dependent on the nature and position of substituents on both the thiophene and the p-tolyl rings, as well as modifications to the methylamine group.
Antimicrobial Activity
Thiophene derivatives are well-documented for their antibacterial and antifungal properties.[3][7][8] The introduction of different substituents on the thiophene ring can significantly affect the antimicrobial spectrum and potency.
For instance, a study on novel substituted thiophenes revealed that compounds with electron-withdrawing groups on an attached phenyl ring exhibited better antibacterial and antifungal activity compared to those with electron-donating groups.[3] Another study on thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes demonstrated antimicrobial activity against ampicillin-resistant Staphylococcus aureus, with MIC values ranging from 32 to 256 µg/mL.[9]
Table 1: Antimicrobial Activity of Selected Thiophene Analogs
| Compound/Analog | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Thiophene-functionalized Ag(I)-NHC complex | Staphylococcus aureus (Ampicillin-resistant) | 32 - 256 µg/mL | [9] |
| 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Varied, with some derivatives showing significant zones of inhibition. | [7] |
| N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines | E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger | Varied antimicrobial activity against tested strains. | [8] |
Anticancer Activity
The anticancer potential of thiophene-containing molecules is a significant area of research.[4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.[10][11][12]
A series of N,N-bis-heterocyclic-methylamines, which share the core methylamine structure, have been shown to be highly cytotoxic agents.[10] One such compound demonstrated sub-nanomolar cytotoxicity against HCT116 colon cancer cells (IC50 = 70 pM) and induced apoptosis by arresting the cell cycle in the G2/M phase.[10]
Furthermore, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been evaluated for their anticancer activity against HeLa, HCT-116, and MCF-7 human tumor cell lines.[11] A derivative bearing an 8-quinolinyl moiety exhibited potent activity with IC50 values of 3, 5, and 7 µM against HCT-116, MCF-7, and HeLa cells, respectively.[11]
Table 2: Anticancer Activity of Selected Analogs
| Compound/Analog | Cell Line | Activity (IC50) | Reference |
| N,N-bis-heterocyclic-methylamines (e.g., compound 1a) | HCT116 (colon cancer) | 70 pM | [10] |
| N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | HCT-116, MCF-7, HeLa | 3 µM, 5 µM, 7 µM | [11] |
| 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives | HeLa (cervical cancer) | 6 - 7 µM | [12] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Various cancer cell lines | Growth Percent of 15.43 on MDA-MB-435 (melanoma) | [13] |
| Diarylmethylamine derivatives | Raw264.7 (macrophage) | Inhibition of NO production (IC50 = 5.82 μM) | [14] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on thiophene and diarylmethane analogs allow for the formulation of several structure-activity relationship (SAR) hypotheses.
Caption: Key structural components influencing biological activity.
-
Substituents on the Aromatic Rings: The presence of electron-withdrawing or electron-donating groups on the thiophene and p-tolyl rings can significantly alter the electronic properties of the molecule, thereby affecting its interaction with biological targets.[3]
-
Modifications of the Amine Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for biological activity.
-
Overall Molecular Conformation: The spatial arrangement of the thiophene and p-tolyl rings is crucial. The diarylmethane backbone allows for conformational flexibility, which can be constrained or modified by substituents to optimize binding to a target protein.
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay
MTT Assay (for IC50 determination):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
This compound and its analogs represent a promising class of compounds with potential applications in antimicrobial and anticancer therapy. The analysis of related structures indicates that the biological activity is highly tunable through chemical modification. Further investigation into the synthesis and biological evaluation of a focused library of these compounds is warranted to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.
References
-
SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022). International Journal of Creative Research Thoughts. [Link]
-
Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. (2025). Scientific Reports. [Link]
-
N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. (2025). ResearchGate. [Link]
-
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4- (1H - Semantic Scholar. (2018). Semantic Scholar. [Link]
-
Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). SciSpace. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2012). International Journal of Molecular Sciences. [Link]
-
Synthesis and antimicrobial evaluation of novel 3-(thiophen-2-yl) -Pyrazoline-5-yl derivatives. (2015). International Journal of Current Research and Chemical and Pharmaceutical Sciences. [Link]
-
Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. (2025). PubMed. [Link]
-
Synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. (2016). CABI Digital Library. [Link]
-
Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. (2018). Molecules. [Link]
-
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. [Link]
-
Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023). MDPI. [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). MDPI. [Link]
-
The Antinociceptive Activity of (E)-3-(thiophen-2-yl)- N-(p-tolyl)acrylamide in Mice Is Reduced by (E) - FLORE. (2023). Anesthesia & Analgesia. [Link]
-
The Antinociceptive Activity of (E)-3-(thiophen-2-yl)- N -(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)- N -methyl- N -(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. (2023). PubMed. [Link]
-
Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. (2025). ResearchGate. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]
-
Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. (2020). ACS Omega. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands. (2009). Bioorganic & Medicinal Chemistry. [Link]
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Biological Activities of Thiophenes. (2024). MDPI. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
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Validation of Analytical Methods for C-Thiophen-2-yl-C-p-tolyl-methylamine Quantification
Executive Summary
C-Thiophen-2-yl-C-p-tolyl-methylamine (CAS 852956-40-2) is a critical chiral building block, often utilized in the synthesis of SNRI analogs and organometallic ligands. Its structural duality—combining an electron-rich thiophene ring with a basic primary amine—presents unique analytical challenges, specifically peak tailing due to silanol interactions and potential oxidative instability .
This guide objectively compares the industry-standard RP-HPLC-UV method against high-throughput UHPLC-MS/MS alternatives. While UHPLC offers speed, this guide validates RP-HPLC as the most robust, cost-effective "workhorse" for routine quantification in QC environments, provided specific buffering protocols are followed to mitigate amine-silanol effects.
Part 1: The Analytical Challenge
Before selecting a method, researchers must understand the physicochemical behaviors of the analyte that dictate chromatographic performance.
| Feature | Property | Analytical Implication |
| Basic Moiety | Primary Amine ( | High pKa (~9.0–9.5). Protonated at neutral pH, leading to severe peak tailing on standard silica columns due to cation-exchange with residual silanols. |
| Chromophore | Thiophene Ring | Distinct UV absorption maxima at 235 nm . Allows for sensitive UV detection without derivatization. |
| Stability | Thiophene Sulfur | Susceptible to oxidation (S-oxide formation) if mobile phases contain peroxides or if samples are exposed to light/air for prolonged periods. |
| Chirality | Chiral Center | The carbon bridging the rings is chiral. Standard C18 methods quantify the sum of enantiomers. Chiral separation requires polysaccharide-based columns (e.g., AD-H). |
Part 2: Method Comparison Guide
Option A: RP-HPLC-UV (Recommended for QC)
The Robust Standard. Uses a C18 stationary phase with a tightly controlled acidic buffer.
-
Pros: High reproducibility, low operational cost, standard equipment availability.
-
Cons: Slower run times (15–25 min), lower sensitivity than MS.
Option B: UHPLC-MS/MS (Recommended for Trace Analysis)
The High-Sensitivity Alternative. Uses sub-2 µm particles and mass spectrometry.
-
Pros: Rapid analysis (<5 min), ultra-low LOD (ideal for genotoxic impurity screening).
-
Cons: High matrix effects, expensive instrumentation, requires volatile buffers (limiting pH choices).
Option C: GC-FID (Not Recommended)
-
Verdict: Avoid. The primary amine and thiophene moiety make this compound thermally labile and polar. Direct injection leads to degradation and adsorption. Derivatization (e.g., with TFAA) is required, introducing variability.
Comparative Data Matrix
| Parameter | Method A: RP-HPLC (UV) | Method B: UHPLC-MS/MS |
| Stationary Phase | C18 (5 µm), End-capped | C18 (1.7 µm), Hybrid Particle |
| Mobile Phase | Phosphate Buffer (pH 3.0) / ACN | Formic Acid (0.1%) / ACN |
| Linearity ( | > 0.999 (Range: 10–200 µg/mL) | > 0.995 (Range: 1–100 ng/mL) |
| LOD | ~0.5 µg/mL | ~0.01 ng/mL |
| Peak Tailing ( | 1.1 – 1.3 (Acceptable) | 1.0 – 1.2 (Excellent) |
| Cost Per Run | $ |
Part 3: Detailed Protocol (RP-HPLC-UV)
This protocol is designed to neutralize silanol activity using a low pH phosphate buffer, ensuring sharp peaks for the amine.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent), 250 mm × 4.6 mm, 5 µm. Rationale: "Extra Dense Bonding" (XDB) covers silanols to prevent amine tailing.
-
Wavelength: 235 nm (Thiophene
). -
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Injection Volume: 20 µL.
Mobile Phase Preparation[2][3][4][5]
-
Buffer (Solvent A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Critical: Low pH ensures the amine is fully protonated and silanols are protonated (neutral), minimizing interaction. -
Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[1]
-
Isocratic Mode: 60% Buffer : 40% ACN.[2]
Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Mobile Phase.
-
System Suitability Solution: Dilute stock to 50 µg/mL.
Part 4: Validation Parameters (ICH Q2 R1)
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Specificity (Stress Testing)
Inject the analyte after exposing it to stress conditions to prove the method separates degradation products (e.g., thiophene oxides).
-
Acid/Base Hydrolysis: 0.1 N HCl / NaOH at 60°C for 2 hours.
-
Oxidation: 3%
(Thiophene ring is sensitive here; expect a peak shift).
Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[3][4][5]
Accuracy (Recovery)
Spike a placebo matrix (if available) or solvent with known amounts of the amine.
-
Acceptance: Mean recovery 98.0% – 102.0% at each level.
Precision
-
System Precision: 6 injections of standard. RSD
2.0%. -
Method Precision: 6 separate preparations of the sample. RSD
2.0%.
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the decision logic and validation workflow for this specific amine.
Caption: Decision matrix and validation workflow for this compound, emphasizing the divergence between QC (HPLC) and Trace (UHPLC) methodologies.
Part 6: Troubleshooting & Causality
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction between the protonated amine (
) and deprotonated silanols ( ) on the column stationary phase. -
Fix: Lower the pH to < 3.0 (suppresses silanol ionization) or add an ion-pairing agent like Hexanesulfonic acid (20 mM).
Issue: Split Peaks
-
Cause: Sample solvent incompatibility. Dissolving the sample in 100% ACN while the mobile phase is 60% aqueous causes "solvent shock" at the column head.
-
Fix: Dissolve the sample in the mobile phase.
Issue: Ghost Peaks
-
Cause: Thiophene oxidation. If the mobile phase is old, peroxides in THF or ethers (if used) can oxidize the thiophene sulfur.
-
Fix: Use fresh HPLC-grade solvents and avoid ether-based mobile phases.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data.Link
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- 4. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. database.ich.org [database.ich.org]
Comparison of catalytic activity of different metal complexes with thiophene ligands
Comparative Guide: Catalytic Activity of Metal-Thiophene Complexes
Executive Summary
Thiophene-based ligands occupy a unique niche in organometallic catalysis. Unlike their phenyl analogues, thiophene rings offer hemilability —the sulfur atom’s ability to weakly coordinate and decoordinate from the metal center. This "on-off" mechanism creates transient vacant sites necessary for substrate binding without compromising the overall stability of the catalyst.
This guide provides a technical comparison of transition metal complexes (Ni, Pd, Co, Cu) bearing thiophene-imine or thiophene-Schiff base ligands. We focus on two high-value application areas: Olefin Oligomerization (Polymer synthesis) and Selective Oxidation (API intermediate synthesis).
Part 1: The Ligand Architecture
The catalytic efficacy of these complexes stems from the electronic nature of the thiophene ring.
-
Electronic Effect: Thiophene is electron-rich (π-excessive), increasing the electron density at the metal center, which facilitates oxidative addition steps.
-
The "S" Effect: The sulfur atom acts as a soft donor. In N,S-chelates (e.g., thiophene-imines), the hemilabile S-donor stabilizes the resting state but opens up during the catalytic turnover.
Part 2: Comparative Analysis – Olefin Oligomerization
Primary Metals: Nickel(II) vs. Palladium(II) Ligand Class: Thiophene-imine (Schiff base derived from thiophene-2-carboxaldehyde)
In ethylene oligomerization, the metal center dictates the reaction pathway (insertion vs. chain walking).
Performance Matrix: Ni(II) vs. Pd(II)
| Feature | Nickel(II) Complexes | Palladium(II) Complexes |
| Catalytic Activity | High ( | Moderate ( |
| Thermal Stability | Lower (Deactivates > 60°C) | Higher (Stable up to 80-100°C) |
| Product Topology | Linear to Lightly Branched Waxes | Highly Branched (Hyperbranched) |
| Polar Tolerance | Low (Poisoned by polar groups) | High (Tolerates acrylates/esters) |
| Mechanism | Rapid Insertion / | Rapid Chain Walking (Isomerization) |
Technical Insight: Nickel complexes exhibit superior kinetic activity .[1] The lower energy barrier for ethylene insertion at the Ni-C bond leads to massive turnover frequencies (TOF). However, Ni(II) is susceptible to thermal deactivation via bis-ligation or reduction to inactive Ni(0).
Palladium complexes, while slower, are the "architects." Due to the high rate of
Visualizing the Mechanism (Chain Walking)
Figure 1: The "Chain Walking" mechanism prevalent in Pd-thiophene systems, responsible for hyperbranched topologies.
Part 3: Comparative Analysis – Selective Oxidation
Primary Metals: Nickel(II) vs. Copper(II) vs. Cobalt(II) Ligand Class: Thiophene-Schiff Bases (N,N,S or N,O,S chelates) Target Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde (Drug Intermediate).
Experimental data indicates a distinct hierarchy in oxidative performance when using TBHP (tert-butyl hydroperoxide) as the oxidant.
Catalytic Efficiency Data
| Metal Complex | Conversion (%) | Selectivity (%) | TOF ( | Notes |
| Ni(II)-Thiophene | 89 - 95% | >99% | High | Most efficient with TBHP; stable oxidation state. |
| Cu(II)-Thiophene | 60 - 75% | >99% | Moderate | Often requires higher temp; susceptible to dimerization. |
| Co(II)-Thiophene | 65 - 70% | ~95% | Moderate | Can lead to over-oxidation to carboxylic acid if unchecked. |
Causality: The Ni(II) complex demonstrates superior performance due to the accessibility of the Ni(II)/Ni(III) redox couple stabilized by the thiophene-imine ligand field. Copper complexes often suffer from lower conversion in this specific ligand environment because the thiophene sulfur binds Cu(II) strongly, potentially inhibiting the coordination of the oxidant.
Part 4: Experimental Protocols
Protocol A: Synthesis of Thiophene-Imine Ligand
A self-validating protocol using condensation.
-
Reagents: Mix Thiophene-2-carboxaldehyde (1.0 eq) and the amine (e.g., 2-aminophenol or aniline derivatives) (1.0 eq) in absolute ethanol.
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (SiO2, Hexane:EtOAc 3:1). Disappearance of aldehyde spot (
) confirms completion.
-
-
Isolation: Cool to room temperature. The Schiff base usually precipitates as a yellow/orange solid. Filter and wash with cold ethanol.
-
Validation:
H NMR (CDCl ): Look for the azomethine (-CH=N-) singlet at 8.4–8.8 ppm.
Protocol B: Catalytic Oxidation of Benzyl Alcohol
Standardized workflow for benchmarking metal activity.
-
Setup: In a 25 mL round-bottom flask equipped with a condenser.
-
Charge: Add Benzyl Alcohol (1 mmol), Catalyst (0.01 mmol, 1 mol%), and Acetonitrile (5 mL).
-
Initiation: Add TBHP (1.5 mmol, 70% aq. solution) dropwise.
-
Reaction: Heat to 70°C in an oil bath for 3 hours.
-
Quenching & Analysis:
-
Cool to RT.
-
Internal Standard: Add 10
L of n-decane or mesitylene (inert standard). -
Sampling: Take 0.1 mL aliquot, dilute with EtOAc, filter through a silica plug (to remove metal catalyst).
-
Quantification: Inject into GC-MS or GC-FID. Calculate conversion based on the ratio of Benzyl Alcohol/Internal Standard peak areas vs. t=0.
-
Part 5: Decision Framework
Use this logic flow to select the appropriate metal-thiophene system for your application.
Figure 2: Decision matrix for selecting metal centers based on substrate tolerance and reaction goals.
References
-
Comparison of Ni(II) and Pd(II)
-
Zhang, M., et al. (2022). "Ethylene (co)oligomerization using iminopyridyl Ni(II) and Pd(II) complexes." Frontiers in Chemistry.
-
-
Oxidation Catalysis (Ni vs Cu vs Co)
-
Thiophene Ligand Electronic Effects
-
Sumida, A., et al. (2025). "Structural effects of arsine/thiophene ligands on C–H difunctionalization." Royal Society of Chemistry.
-
-
General Synthesis of Thiophene-Imine Complexes
-
Journal of Coordination Chemistry. (2019). "Synthesis and characterization of metal(II) complexes derived from thiophene-2-carboxaldehyde."
-
Sources
- 1. Ethylene (co) oligomerization using iminopyridyl Ni(II) and Pd(II) complexes bearing benzocycloalkyl moieties to access hyperbranched ethylene oligomers and ethylene-MA co-oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling C-Thiophen-2-yl-C-p-tolyl-methylamine
Part 1: Executive Safety Assessment (The "Why")
Handling C-Thiophen-2-yl-C-p-tolyl-methylamine requires a safety posture that goes beyond standard organic synthesis protocols. As a molecule combining a thiophene heterocycle with a benzylamine-type moiety , it presents a dual-hazard profile that dictates specific PPE choices.
The Hazard Logic
-
The Amine Functionality: Like most benzylic amines, this compound is likely corrosive (Skin Corr. 1B) and a potent lachrymator .[1] It can cause immediate, irreversible eye damage and chemical burns.
-
The Thiophene Moiety: Thiophene derivatives are often acute toxins and potential photosensitizers . They can permeate standard nitrile gloves more rapidly than aliphatic chains due to their aromatic character.
-
The "Unknown" Factor: As a specialized building block, specific toxicological data (LD50) may be sparse. Therefore, we apply Universal Precautions for High-Potency Amines .
Critical Warning: Do not rely on odor detection. Thiophene derivatives often have a sulfurous smell, but olfactory fatigue sets in rapidly. If you smell it, your engineering controls have already failed.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just exposure, but permeation—the silent failure mode of PPE.
| PPE Category | Standard Requirement | Enhanced Protocol (High Concentration/Scale >5g) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Laminate Liner (e.g., Silver Shield®) under Nitrile | Aromatic amines can permeate nitrile in <15 mins. Laminates provide >4h breakthrough time but poor dexterity; nitrile outer layer provides grip. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient. Amine vapors are lachrymators; liquid splash causes corneal opacity. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | P100/OV Respirator (if outside hood) | Solid/oil amines generate invisible aerosols during weighing or transfer. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical Apron (Tyvek/PVC) | Cotton absorbs amines, keeping them against the skin. An impervious apron prevents "wicking" burns. |
Part 3: Operational Workflow & Visualization
Risk-Based PPE Selection Logic
This decision tree ensures you select the correct barrier based on the specific operation being performed.
Figure 1: Decision logic for PPE selection based on physical state and permeation risk.
The "Self-Validating" Handling Protocol
To ensure safety, the protocol must include checkpoints that force the user to verify their safety status.
Phase 1: Pre-Work Verification
-
Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. Why? Manufacturing pinholes are common; with amines, a pinhole is a chemical burn.
-
Sash Height Check: Ensure fume hood sash is at the certified working height (usually 18 inches).
-
Neutralizer Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. Why? Immediate neutralization of minor surface contamination prevents spreading.
Phase 2: Active Handling (The "Clean-to-Dirty" Flow)
-
Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without immediate washing.
-
Transfer: If the compound is an oil/liquid, use positive displacement pipettes to prevent dripping.
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can accelerate the permeation of amines through gloves. Use Ethyl Acetate or Methanol for transfers.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe all tools with a solvent-dampened tissue inside the hood.
-
Outer Glove Removal: Remove outer nitrile gloves inside the hood. Treat them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and cool water immediately after removing inner gloves. Warm water opens pores and increases absorption.
Part 4: Waste Disposal & Emergency Response[1][2]
Chemical Waste Segregation
Improper disposal is a common safety failure.
-
Category: Basic (Alkaline) Organic Waste.
-
Incompatibility: NEVER mix with:
-
Oxidizers (Peroxides, Nitric Acid) -> Fire/Explosion risk.
-
Acids -> Exothermic reaction / Heat generation.
-
Aldehydes/Ketones -> Potential polymerization or Schiff base formation (uncontrolled heat).
-
-
Labeling: Must explicitly state "Contains Thiophene-Amine Derivatives - TOXIC/CORROSIVE".
Emergency Response Loop
Figure 2: Immediate response protocols for exposure events.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2-ethylamine. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2014). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from
-
National Institutes of Health (NIH). (2000). A quantitative study of aromatic amine permeation through protective gloves. Retrieved from
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from
-
ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
